Sns-314

Catalog No.
S548312
CAS No.
1057249-41-8
M.F
C18H15ClN6OS2
M. Wt
430.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Sns-314

CAS Number

1057249-41-8

Product Name

Sns-314

IUPAC Name

1-(3-chlorophenyl)-3-[5-[2-(thieno[3,2-d]pyrimidin-4-ylamino)ethyl]-1,3-thiazol-2-yl]urea

Molecular Formula

C18H15ClN6OS2

Molecular Weight

430.9 g/mol

InChI

InChI=1S/C18H15ClN6OS2/c19-11-2-1-3-12(8-11)24-17(26)25-18-21-9-13(28-18)4-6-20-16-15-14(5-7-27-15)22-10-23-16/h1-3,5,7-10H,4,6H2,(H,20,22,23)(H2,21,24,25,26)

InChI Key

FAYAUAZLLLJJGH-UHFFFAOYSA-N

SMILES

Array

Synonyms

N-(3-Chlorophenyl)-N’-[5-[2-(thieno[3,2-d]pyrimidin-4-ylamino)ethyl]-2-thiazolyl]-urea

Canonical SMILES

C1=CC(=CC(=C1)Cl)NC(=O)NC2=NC=C(S2)CCNC3=NC=NC4=C3SC=C4

The exact mass of the compound 1-(3-Chlorophenyl)-3-{5-[2-(Thieno[3,2-D]pyrimidin-4-Ylamino)ethyl]-1,3-Thiazol-2-Yl}urea is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Urea - Phenylurea Compounds - Supplementary Records. It belongs to the ontological category of ureas in the ChEBI Ontology tree. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

SNS-314 Aurora kinase inhibitor mechanism of action

Author: Smolecule Technical Support Team. Date: February 2026

Mechanism of Action: Disrupting Mitosis

SNS-314 is a small molecule ATP-competitive inhibitor that selectively targets Aurora kinases A, B, and C, which are essential serine/threonine kinases regulating cell division [1] [2].

  • Role of Aurora Kinases: During mitosis, Aurora A controls centrosome maturation and formation of the mitotic spindle, while Aurora B ensures correct chromosome alignment and cytokinesis [1] [3]. Aurora C is thought to share functional overlap with Aurora B [3].
  • Consequence of Inhibition: Proliferating cells treated with this compound bypass the mitotic spindle checkpoint and fail to undergo cytokinesis. This leads to multiple rounds of endoreduplication (DNA replication without cell division), resulting in cells with enlarged nuclei and multiple copies of DNA, ultimately triggering cell death [1] [4].
  • Therapeutic Rationale: Since most normal cells are not actively dividing, this compound is expected to selectively affect highly proliferative tumor tissues that frequently overexpress Aurora kinases [1].

Quantitative Biochemical & Cellular Profiling

This compound demonstrates potent inhibition against all three Aurora kinase isoforms. The table below summarizes its key biochemical and cellular activity data.

Parameter Details Source
Biochemical IC₅₀ Aurora A: 9 nM; Aurora B: 31 nM; Aurora C: 3 nM [5] [5]
Selectivity Selective for Aurora kinases; less potent against Trk A/B, Flt4, Fms, Axl, c-Raf, DDR2 [5] [5]
Cellular Anti-proliferative Activity IC₅₀ of ~125 nM in HCT116 colorectal carcinoma cells (48-hour incubation) [5] [5]

| Key Cellular Biomarkers | • Reduction in phosphorylated Histone H3 (pHH3), indicating Aurora B inhibition. • Increased caspase-3 cleavage, indicating apoptosis. • Appearance of cells with increased nuclear size (polyploidy) [2]. | [2] |

Key Experimental Models and Protocols

In Vitro Kinase Assay

This protocol measures the direct inhibition of Aurora kinase enzymatic activity by this compound [5].

  • 1. Expression & Purification: The kinase domain of human Aurora A (amino acids 107-403) is expressed in E. coli and purified.
  • 2. Assay Setup: Compounds are serially diluted in DMSO and then diluted in assay buffer (e.g., Tris HCl pH 7.2, MgCl₂, BSA). The kinase and a fluorescent-labeled peptide substrate (e.g., FAM-PKAtide) are added.
  • 3. Reaction Initiation & Incubation: The kinase reaction is started by adding ATP and incubated at 21°C for 25 minutes.
  • 4. Detection & Analysis: Phosphorylation of the substrate is detected using a fluorescence polarization readout. The percent relative enzymatic activity is calculated, and IC₅₀ values are generated using a sigmoidal dose-response curve-fit in software such as GraphPad Prism.
Cell-Based Viability and Apoptosis Assay

This protocol evaluates the anti-proliferative and cytotoxic effects of this compound in cultured cancer cells [5].

  • 1. Cell Culture: HCT116 human colon carcinoma cells (with intact or depleted p53) are seeded in 96-well plates.
  • 2. Compound Treatment: A serial dilution of this compound is applied to the cells. For combination studies, it can be dosed concurrently or sequentially with other chemotherapeutic agents.
  • 3. Incubation: Cells are incubated with the inhibitor for a defined period (e.g., 48-72 hours).
  • 4. Endpoint Measurement:
    • Viability: Measured using assays like CellTiter-Blue, which measures metabolic activity.
    • Cytotoxicity: Determined using CellTiter-Glo, which quantifies intracellular ATP levels.
    • Apoptosis: Measured using the caspase-Glo 3/7 system, which quantifies caspase-3/7 activity.

Experimental Workflow for Cell-Based Analysis

The following diagram illustrates a generalized workflow for conducting and analyzing cell-based experiments with this compound:

Start Plate Cancer Cells (e.g., HCT116) Treat Treat with this compound (Serial Dilution) Start->Treat Incubate Incubate (48-72 hours) Treat->Incubate Biomarker Parallel Biomarker Analysis: Treat->Biomarker Assay Perform Endpoint Assay Incubate->Assay Analyze Analyze Data Assay->Analyze SubB1 Western Blot: pHH3, Cleaved Caspase-3 Biomarker->SubB1 SubB2 Immunofluorescence: Nuclear Size SubB1->SubB2 SubB3 Flow Cytometry: Cell Cycle/DNA Content SubB2->SubB3

Research Implications and Combination Strategies

Research indicates that this compound has broad therapeutic potential, particularly in combination with other agents [4].

  • Schedule-Dependent Synergy: While concurrent administration with various chemotherapeutics (e.g., gemcitabine, 5-FU, carboplatin) often shows additive effects, sequential administration of this compound followed by microtubule-targeting agents like docetaxel or vincristine demonstrates strong synergistic anti-proliferative effects [4].
  • Proposed Mechanism: Aurora inhibition by this compound bypasses the spindle assembly checkpoint and prevents cytokinesis, leading to polyploid cells. These genomically unstable cells are then primed for enhanced mitotic catastrophe and cell death upon subsequent challenge with a spindle toxin [4].
  • In Vivo Validation: This synergy has been validated in HCT116 xenograft models, where this compound potentiated the antitumor activity of docetaxel [4].

Clinical Development Status

This compound entered Phase 1 clinical trials for patients with advanced solid tumors. The trial has been completed, and no further development has been reported in the searched literature, indicating that its clinical development may have been halted [1] [5].

References

Mechanism of Action and Cellular Effects

Author: Smolecule Technical Support Team. Date: February 2026

SNS-314 targets the Aurora kinase family of serine/threonine kinases, which are crucial regulators of mitosis (cell division) [1] [2]. These kinases are frequently overexpressed in various human cancers, and their inhibition disrupts the uncontrolled proliferation of tumor cells [1] [3].

  • Primary Targets: this compound is a pan-Aurora inhibitor, meaning it potently inhibits all three Aurora kinase isoforms (A, B, and C) [4] [2].
  • Cellular Outcome: Treatment with this compound causes cells to bypass the mitotic spindle checkpoint and fail cytokinesis (the final step of cell division). This leads to repeated rounds of DNA duplication without cell division, a process known as endoreduplication, resulting in enlarged cells with massive DNA content and ultimately, cell death [2].

The following diagram illustrates the cellular mechanism of this compound action.

architecture SNS314 This compound Administration AurA Inhibits Aurora A SNS314->AurA AurB Inhibits Aurora B SNS314->AurB AurC Inhibits Aurora C SNS314->AurC Spindle Abnormal Spindle Assembly AurA->Spindle Checkpoint Bypassed Spindle Checkpoint AurB->Checkpoint Cytokinesis Failed Cytokinesis AurB->Cytokinesis Endoreduplication Endoreduplication Spindle->Endoreduplication Checkpoint->Endoreduplication Cytokinesis->Endoreduplication Outcome Polyploidy → Cell Death Endoreduplication->Outcome

Preclinical Profile and Efficacy Data

The following table summarizes the key quantitative data from the preclinical studies of this compound.

Parameter Value Context / Model
Biochemical IC₅₀ (Aurora A) 9 nM [5] In vitro kinase assay
Biochemical IC₅₀ (Aurora B) 31 nM [5] In vitro kinase assay
Biochemical IC₅₀ (Aurora C) 3 nM [5] In vitro kinase assay
In Vivo Efficacy Significant tumor growth inhibition [4] HCT-116 xenograft mouse models
Dosing Schedules Effective under weekly, bi-weekly, and "5 days on/9 days off" regimens [4] HCT-116 xenograft mouse models

Key Experimental Protocols

For scientists interested in the foundational experiments, here is a summary of the key methodologies used to characterize this compound.

In Vitro Kinase Assay

This protocol was used to determine the half-maximal inhibitory concentration (IC₅₀) of this compound against Aurora kinases [5].

  • Kinase Source: Recombinant humanized mouse Aurora A (amino acids 107-403) expressed in E. coli [5].
  • Procedure: Compounds were titrated in DMSO and diluted into an assay buffer containing the Aurora A enzyme and a fluorescent-labeled peptide substrate (FAM-PKAtide). The kinase reaction was initiated by adding ATP. After incubation, a binding solution was added to detect the phosphorylated product, and the signal was measured using a plate reader [5].
  • Data Analysis: The percent relative enzymatic activity was calculated and plotted against the logarithm of the compound concentration. IC₅₀ values were generated using a sigmoidal dose-response curve fit in GraphPad Prism software [5].
In Vitro Cell Proliferation and Phenotypic Assay

This method assessed the anti-proliferative and mechanistic effects of this compound on cancer cells [5].

  • Cell Line: HCT116 human colorectal carcinoma cells [5].
  • Viability Measurement: Cells were treated with this compound, and viability was measured using the CellTiter-Blue assay, which measures metabolic activity. Cytotoxicity was specifically determined by measuring intracellular ATP levels using the CellTiter-Glo Luminescence assay [5].
  • Apoptosis Measurement: Induction of apoptosis was quantified using the caspase-Glo 3/7 system, which measures caspase-3 and -7 activity [5].
  • Phenotypic Evidence: Treated cells showed characteristics of Aurora kinase inhibition, including increased nuclear size (a result of endoreduplication) and elevated caspase-3 activity [4].
In Vivo Xenograft Model Protocol

This protocol evaluated the anti-tumor efficacy of this compound in a live animal model [5].

  • Animal Model: HCT116 cells were injected subcutaneously into the flank of immunocompromised (nu/nu) mice to form tumors [5].
  • Dosing: this compound was administered via intraperitoneal (i.p.) injection at doses up to 100 mg/kg under various schedules [4] [5].
  • Pharmacodynamic Assessment: Tumor growth was monitored. To confirm target engagement, tumors from treated animals were analyzed for a reduction in phosphorylated Histone H3 levels, a specific marker of Aurora B kinase activity inhibition [4].

Clinical Development Status

According to the most current database information, this compound was investigated in a Phase I clinical trial (NCT00519662) for patients with advanced solid tumors [2] [5]. The drug successfully completed this phase, but its development was discontinued and it has not progressed to Phase II [6].

Important Research Considerations

  • Off-Target Effects: One study suggested that this compound mesylate, similar to another pan-Aurora inhibitor Tozasertib, may also inhibit the kinase RIPK1, which is involved in a form of cell death called necroptosis [7]. This indicates that the cellular effects of this compound might not be solely due to Aurora kinase inhibition.
  • Current Status: As a discontinued drug, this compound is no longer in clinical development. However, it remains a valuable tool compound for preclinical research on Aurora kinase biology [6] [2].

References

SNS-314 mitotic spindle checkpoint bypass

Author: Smolecule Technical Support Team. Date: February 2026

Drug Profile and Mechanism of Action

SNS-314 is a small molecule investigational drug with the chemical formula C₁₈H₁₅ClN₆OS₂ [1]. The table below summarizes its core characteristics.

Attribute Description
Drug Name This compound (mesylate salt form also exists) [1]
Modality Small Molecule [1]
Primary Target Pan-Aurora Kinase Inhibitor (AURKA, AURKB, AURKC) [1]
Molecular Weight 430.934 g/mol (Average) [1]
Chemical Name 1-(3-chlorophenyl)-3-{5-[2-({thieno[3,2-d]pyrimidin-4-yl}amino)ethyl]-1,3-thiazol-2-yl}urea [1]
Developmental Status Investigational; has undergone Phase 1 clinical trials for advanced solid tumors [1]

Aurora kinases are serine/threonine kinases that play critical but distinct roles in mitosis. Their frequent overexpression in cancers makes them promising therapeutic targets [1] [2] [3].

  • Aurora A (AURKA): Regulates centrosome maturation, mitotic entry, and bipolar spindle assembly [2] [3].
  • Aurora B (AURKB): As part of the Chromosomal Passenger Complex (CPC), it ensures correct chromosome attachment to the spindle and oversees cytokinesis [4] [3].
  • Aurora C (AURKC): Functionally related to Aurora B, with a primary role in meiosis, but expressed in some cancers [1] [3].

This compound simultaneously inhibits all three isoforms. The following diagram illustrates the mechanistic pathway through which this compound inhibition leads to cell death.

G SNS314 This compound Administration AurkInhibition Inhibition of Aurora Kinases (A, B, and C) SNS314->AurkInhibition SpindleDefect Defective Spindle Assembly & Impaired Chromosome Segregation AurkInhibition->SpindleDefect CheckpointBypass Bypass of Mitotic Spindle Checkpoint SpindleDefect->CheckpointBypass Endoreduplication Cell Endoreduplication (Multiple Rounds of DNA Replication without Division) CheckpointBypass->Endoreduplication MitoticCatastrophe Mitotic Catastrophe & Cell Death Endoreduplication->MitoticCatastrophe

This compound induces mitotic catastrophe by inhibiting Aurora kinases and bypassing critical cell cycle checkpoints.

Key Experimental Evidence and Protocols

The foundational study by [5] provides critical in vitro and in vivo data on this compound's efficacy and synergistic potential.

In Vitro Antiproliferative and Combination Studies

This study used the HCT116 colorectal carcinoma cell line (with both intact and depleted p53 levels) to model different genetic backgrounds [5].

  • Cell Culture and Reagents: HCT116 cells were maintained in standard culture conditions. The chemotherapeutic panel included: Gemcitabine, 5-Fluorouracil (5-FU), Carboplatin, Daunomycin, SN-38 (active metabolite of Irinotecan), Docetaxel, and Vincristine [5].
  • Dosing Schedules: The study compared two treatment schedules:
    • Concurrent: this compound and a chemotherapeutic were administered simultaneously.
    • Sequential: this compound was administered first, followed by a chemotherapeutic.
  • Synergy Analysis: The antiproliferative effects of the combinations were analyzed to determine if they were additive or synergistic. The most profound effects were observed with the sequential schedule of this compound followed by docetaxel or vincristine [5].

The quantitative findings from these combination studies are summarized in the table below.

Combination Partner Dosing Schedule Observed Effect
Gemcitabine Sequential Synergy
Docetaxel Sequential Strong Synergy
Vincristine Sequential Strong Synergy
Carboplatin, 5-FU, Daunomycin, SN-38 Sequential Additive
Most Chemotherapeutics Concurrent Additive
In Vivo Xenograft Model
  • Animal Model: Mice bearing HCT116 xenograft tumors [5].
  • Experimental Protocol: The in vivo antitumor activity of this compound alone and in combination with docetaxel was evaluated. Tumor growth was monitored in the different treatment groups.
  • Key Result: this compound potentiated the antitumor activity of docetaxel, confirming the synergistic interaction observed in vitro [5].

Rationale for Therapeutic Potential

The mechanism of this compound aligns with a robust strategy for targeting proliferating cells.

  • Selective Targeting of Proliferating Cells: Since Aurora kinases are essential for mitosis and are overexpressed in many tumors, this compound is expected to preferentially affect cancer cells while sparing most normal, non-dividing cells [1].
  • Synergy with Microtubule-Targeting Agents: The synergy with drugs like docetaxel and vincristine is mechanistically coherent. By inhibiting Aurora B, this compound bypasses the spindle assembly checkpoint, allowing cells with defective spindles to exit mitosis prematurely. When these polyploid cells are subsequently treated with a spindle toxin, they undergo enhanced mitotic catastrophe [5].
  • Relevance in p53-Deficient Cancers: The study in HCT116 cells with depleted p53 suggests that this compound can be effective in cancers with dysfunctional p53, a common feature in tumors that contributes to genomic instability and chemoresistance [5] [6].

Research Context and Further Directions

While the direct clinical development status of this compound is not detailed in the search results, research into Aurora kinase inhibitors remains highly active. Future directions include:

  • Synthetic Lethality: AURKA has been identified as a synthetic lethal partner for several deficient tumor suppressors (e.g., p53, PTEN, RB1), opening avenues for precision medicine in defined genetic contexts [2].
  • Next-Generation Inhibitors: Current research focuses on developing more selective inhibitors, combination therapies with other targeted agents or immunotherapy, and strategies to overcome resistance [3] [7].

References

Quantitative Selectivity Profile of SNS-314

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the inhibitory concentration (IC50) of SNS-314 for Aurora kinases A, B, and C, along with its selectivity against other kinases.

Kinase Target IC50 Value (nM) Notes
Aurora A 9 [1] [2] [3] Potent inhibition
Aurora B 31 [1] [2] [3] Potent inhibition
Aurora C 3 - 6 [1] [2] [3] Most potent inhibition
Less Potent Kinases >10,000 nM (IC50) for Trk A/B, Flt4, Fms, Axl, c-Raf, DDR2 [1] Demonstrates high selectivity

Key Experimental Protocols

The primary data on this compound was generated using established biochemical and cellular assays.

Aurora-A Kinase Assay [1]
  • Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against the Aurora-A enzyme.
  • Methodology: A recombinant human Aurora-A kinase enzyme was incubated with the compound. The kinase reaction was initiated by adding ATP and the FAM-labeled peptide substrate PKAtide. Phosphorylation of the substrate was detected using a fluorescence-based method (Progressive Binding Solution and reagent). The fluorescence signal was measured, and the percentage of relative enzymatic activity was calculated compared to a positive control (DMSO only).
  • Data Analysis: IC50 values were generated by plotting relative enzymatic activity against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Cellular Assay in HCT116 Cells [4] [1]
  • Cell Line: HCT116 human colorectal carcinoma cells (with intact or depleted p53 protein levels).
  • Treatment:
    • Viability/Cytotoxicity: Measured using CellTiter-Blue or CellTiter-Glo assays after a 72-hour incubation with a serial dilution of this compound, alone or in combination with chemotherapeutics [1].
    • Apoptosis: Measured using the caspase-Glo 3/7 system. Cells were treated with this compound for 24 hours, followed by a second agent for 24 hours [1].
    • Cell Cycle Analysis: Assessed by measuring the accumulation of cells with 4N DNA content using fluorescence-activated cell sorting (FACS) after 16 hours of treatment [2].
  • Combination Studies: this compound was tested with chemotherapeutics including gemcitabine, 5-fluorouracil (5-FU), carboplatin, docetaxel, and vincristine under concurrent or sequential schedules [4].

Mechanism of Action and Therapeutic Synergy

This compound exerts its anti-tumor effect by simultaneously inhibiting Aurora A, B, and C, which are serine/threonine kinases critical for proper cell division [5] [6].

The following diagram illustrates the mechanism by which this compound, in sequence with a microtubule-targeted agent, leads to enhanced tumor cell death.

G SNS314 This compound Treatment MitoticExit Premature Mitotic Exit SNS314->MitoticExit Inhibits Aurora B Bypass Bypassed Spindle Checkpoint MitoticExit->Bypass MicrotubuleAgent Microtubule-Targeted Agent (e.g., Docetaxel) Bypass->MicrotubuleAgent Sensitizes cells to Catastrophe Mitotic Catastrophe MicrotubuleAgent->Catastrophe Induces CellDeath Enhanced Tumor Cell Death Catastrophe->CellDeath

This mechanism is supported by experimental evidence showing that the most profound synergistic anti-proliferative effects occurred when this compound was administered sequentially prior to microtubule-targeted agents like docetaxel or vincristine [4]. This synergy was also confirmed in vivo, where this compound potentiated the anti-tumor activity of docetaxel in HCT116 xenograft models [4].

In Vivo Efficacy and Dosing

In mouse xenograft models of human colon cancer (HCT116), this compound demonstrated:

  • Target Engagement: Dose-dependent inhibition of histone H3 phosphorylation (a marker of Aurora B inhibition) for at least 10 hours after administration [7].
  • Tumor Growth Inhibition: Significant anti-tumor activity and dosing flexibility under various schedules, including weekly, bi-weekly, and 5 days on/9 days off regimens [7].
  • Pharmacodynamic Effects: Tumors from treated animals showed increased caspase-3 (indicating apoptosis) and cells with increased nuclear size (a result of failed cytokinesis) [7].

Based on the search results, this compound successfully completed a Phase 1 clinical trial for advanced solid tumors (NCT00519662) [1].

References

Mechanism of Action and Rationale for Targeting

Author: Smolecule Technical Support Team. Date: February 2026

Aurora kinases are serine/threonine kinases that play critical roles in regulating cell division (mitosis). Their frequent overexpression in cancers makes them attractive oncology targets [1] [2].

  • Aurora A (AURKA): Controls centrosome maturation, mitotic spindle formation, and mitotic entry. Its overexpression is detected in a high percentage of colon, breast, ovarian, gastric, and pancreatic tumors [3] [4].
  • Aurora B (AURKB): Ensures accurate chromosome alignment and cytokinesis. Inhibition leads to failure of cell division, resulting in polyploidy and cell death [3] [1].
  • Aurora C (AURKC): Shares many functions with Aurora B and is also expressed in somatic tumors [3] [1].

SNS-314 acts as a competitive ATP-binding site inhibitor, simultaneously targeting all three Aurora kinases. Treatment leads to a bypass of the mitotic spindle checkpoint, failure of cytokinesis, repeated rounds of DNA replication without cell division (endoreduplication), and ultimately, cell death [3]. As most normal cells are not actively dividing, this mechanism is expected to selectively target highly proliferative tumor cells [3].

Quantitative Profiling and Selectivity

This compound exhibits potent, nanomolar-level inhibition against all three Aurora kinase isoforms, with particular strength against Aurora C [3] [5].

Kinase Target IC₅₀ (nM)
Aurora C (AURKC) 3.4 [3]
Aurora A (AURKA) 9 [3] [5]
Aurora B (AURKB) 31 [3] [5]

The drug is highly selective for Aurora kinases and is significantly less potent against other kinases such as Trk A/B, Flt4, Fms, Axl, c-Raf, and DDR2 [5].

Key Preclinical Findings and Protocols

Preclinical studies established the anti-proliferative activity of this compound and its potential for combination therapy.

In Vitro Efficacy and Combination Strategies

Research in HCT116 colorectal carcinoma cells (with intact or depleted p53) showed that this compound has broad therapeutic potential when combined with chemotherapeutics [6].

  • Synergistic Effects: The most profound anti-proliferative effects were observed with sequential administration of this compound followed by microtubule-targeting agents like docetaxel or vincristine [6]. This sequence is consistent with a mechanism where Aurora inhibition first prevents cytokinesis, thereby augmenting subsequent spindle poison-mediated mitotic catastrophe [6].
  • Additive Effects: Concurrent or sequential administration with other agents like gemcitabine, 5-fluorouracil, carboplatin, daunomycin, and SN-38 (irinotecan metabolite) produced predominantly additive effects [6].

The diagram below illustrates the workflow for sequential combination screening in HCT116 cells.

G Start Seed HCT116 cells (SCR or p53 RNAi) Step1 Treat with this compound (~125 nM, 24h) Start->Step1 Step2 Wash with PBS Step1->Step2 Step3 Add fresh medium with 2nd chemotherapeutic Step2->Step3 Step4 Incubate (24-72h) Step3->Step4 Assay Viability/Cytotoxicity Assay Step4->Assay

In Vivo Efficacy

In HCT116 human colon cancer xenograft models, this compound demonstrated:

  • Pharmacodynamic (PD) biomarker inhibition: Dose-dependent (50 and 100 mg/kg) inhibition of histone H3 phosphorylation, indicating effective Aurora B inhibition in vivo [5].
  • Tumor growth inhibition: Sequential treatment with this compound followed by docetaxel produced significant (72.5%) tumor growth inhibition, whereas this compound as a single agent did not show significant activity in this model [6] [5].
  • Mechanistic biomarkers: Tumors from treated animals showed increased caspase-3 (apoptosis marker) and appearance of cells with enlarged nuclei (a phenotype of mitotic catastrophe) [5].

Clinical Trial Status and Summary

A Phase I clinical trial (NCT00519662) to assess the safety, tolerability, and pharmacokinetics of this compound in patients with advanced solid tumors was completed [7]. The study used a dose-escalation design but did not progress to later-phase trials. No results from this trial are available in the searched resources.

Important Distinguishing Findings

A notable off-target activity was identified in a separate study: this compound mesylate, unlike many other Aurora kinase inhibitors, also acts as a potent inhibitor of Receptor-Interacting Protein Kinase 1 (RIPK1)-dependent necroptosis (a form of programmed cell death) with an IC₅₀ of 0.4 µM [8]. This suggests its cellular effects may extend beyond Aurora kinase inhibition.

Knowledge Gaps and Further Research

Based on the available information, key questions remain unanswered:

  • Clinical safety data from the completed Phase I trial (NCT00519662) are not publicly disclosed.
  • Pharmacokinetic parameters (half-life, clearance, volume of distribution) in humans have not been published.
  • The compound's development status appears to be discontinued, though the specific reasons are not stated.

References

SNS-314 in vivo dosing schedule mouse xenograft

Author: Smolecule Technical Support Team. Date: February 2026

In Vivo Dosing Schedule and Efficacy Data

The following table consolidates the dosing regimens and outcomes from key preclinical studies:

Dosing Schedule Dose Level Efficacy Findings Reported Measurements

| Single Agent (HCT116 Colon Cancer Xenograft) [1] [2] [3] | 50 mg/kg & 100 mg/kg | Significant, dose-dependent tumor growth inhibition. | • Dose-dependent inhibition of histone H3 phosphorylation (≥10 hours). • Increased caspase-3. • Appearance of increased nuclear size. | | Weekly [1] [2] | 50 mg/kg & 100 mg/kg | Significant tumor growth inhibition in a dose-dependent manner. | Tumor growth inhibition. | | Bi-weekly [1] [2] | 50 mg/kg & 100 mg/kg | Significant tumor growth inhibition in a dose-dependent manner. | Tumor growth inhibition. | | Intermittent (5 days on, 9 days off) [1] [2] | 50 mg/kg & 100 mg/kg | Significant tumor growth inhibition in a dose-dependent manner. | Tumor growth inhibition. | | In Combination with Docetaxel (HCT116 Xenograft) [4] [5] | ≤42.5 mg/kg (SNS-314) | Sequential this compound followed by docetaxel produced 72.5% tumor growth inhibition; potentiated docetaxel's anti-tumor activity. | Tumor growth inhibition. |

Detailed Experimental Protocol

Here is a consolidated methodology for assessing this compound in a mouse xenograft model, based on the referenced studies.

1. Animal Model Establishment

  • Cell Line: Use the human colon carcinoma cell line HCT116 [1] [3] [5].
  • Host Animal: Immunocompromised nu/nu (nude) mice [3] [5].
  • Implantation: Inject HCT116 cells subcutaneously (s.c.) into the right flank of the mice to establish tumors [3] [5].

2. Dosing Formulation and Administration

  • Formulation: The compound was dissolved in 20% Captisol [3], a solubilizing agent.
  • Route of Administration: Administered via intraperitoneal (i.p.) injection [3] [5].
  • Dosing Schedules: As shown in the table above, various schedules are effective, allowing for flexibility in experimental design [1] [2].

3. Key Pharmacodynamic (PD) and Efficacy Readouts To confirm target engagement and anti-tumor effect, the following analyses were performed on tumor tissues:

  • Histone H3 Phosphorylation (pHisH3): A reduction in pHisH3 levels serves as a direct biomarker for Aurora B kinase inhibition in vivo [1] [2] [3].
  • Caspase-3 Cleavage: An increase in cleaved caspase-3 indicates the induction of apoptosis [1] [2].
  • Tumor Volume Measurement: Regular caliper measurements to calculate tumor volume and assess tumor growth inhibition (TGI) over time [1] [4].
  • Histological Analysis: Observation of increased nuclear size (polyploidy) in tumor cells, a expected cellular phenotype following Aurora kinase inhibition [1] [2].

The workflow below summarizes the main steps of the in vivo experiment.

cluster_analysis Analysis Endpoints Start Start: HCT116 Cell Culture Step1 Establish Xenograft Model Start->Step1 Step2 Randomize Mice into dosing groups Step1->Step2 Step3 Formulate this compound in 20% Captisol Step2->Step3 Step4 Administer via i.p. Injection according to schedule Step3->Step4 Step5 Monitor Tumor Growth and Body Weight Step4->Step5 Step6 Harvest Tumors for Analysis Step5->Step6 A1 Tumor Volume Measurement Step5->A1 Step7 Analyze PD/Efficacy Markers Step6->Step7 A2 Histone H3 Phosphorylation Step7->A2 A3 Caspase-3 Cleavage Step7->A3 A4 Nuclear Size Assessment Step7->A4

Key Conclusions for Researchers

  • Dosing Flexibility is an Asset: The efficacy of multiple schedules (e.g., weekly, intermittent) provides valuable options for designing combination therapy regimens and managing potential toxicity [1] [2].
  • Robust PD Markers Available: The clear, dose-dependent suppression of pHisH3 offers a reliable biomarker for confirming Aurora B target engagement in vivo, which is crucial for dose and schedule justification [1] [3].
  • Synergy with Microtubule-Targeting Agents: The strong synergistic effect observed with sequential administration of this compound followed by docetaxel or vincristine suggests a promising clinical strategy. The mechanism is thought to involve Aurora inhibition bypassing the mitotic spindle checkpoint, thereby augmenting subsequent spindle toxin-mediated cell death [4].

References

SNS-314 HCT116 colon cancer model protocol

Author: Smolecule Technical Support Team. Date: February 2026

Experimental Model & Design

The core of the application involves using the HCT116 colorectal carcinoma cell line to evaluate the efficacy of SNS-314, both alone and in combination with various chemotherapeutics [1].

  • Cell Line: The studies utilized the HCT116 human colon carcinoma cell line. Some experiments also used an isogenic variant with depleted p53 levels to investigate the role of p53 status in treatment response [1].
  • Therapeutic Agent: this compound is a potent and selective pan-Aurora kinase inhibitor. Aurora kinases (A, B, and C) are serine-threonine kinases that play critical roles in regulating mitosis, and their overexpression is frequent in human cancers [2] [3].
  • Combination Agents: A panel of common chemotherapeutics was tested in combination with this compound, including [1]:
    • Gemcitabine (nucleoside analogue)
    • 5-Fluorouracil (5-FU) (antimetabolite)
    • Carboplatin (alkylating agent)
    • Daunomycin (topoisomerase inhibitor)
    • SN-38 (active metabolite of irinotecan, a topoisomerase inhibitor)
    • Docetaxel (microtubule-stabilizing agent)
    • Vincristine (microtubule-destabilizing agent)

Key Experimental Protocols & Findings

The following tables summarize the main experimental approaches and quantitative results from the study.

Table 1: In Vitro Combination Treatment Schedules and Outcomes

Treatment Schedule Synergistic Combinations Additive Combinations Primary Readout

| Concurrent (Compounds administered together) | None reported | Carboplatin, Gemcitabine, 5-FU, Daunomycin, SN-38, Docetaxel, Vincristine | Antiproliferative effect (e.g., MTT assay) | | Sequential (this compound administered first, followed by chemotherapeutic) | Gemcitabine, Docetaxel, Vincristine | Carboplatin, 5-FU, Daunomycin, SN-38 | Antiproliferative effect |

Table 2: Key In Vivo Efficacy Data

Model Treatment Groups Key Finding Reported Measurement
HCT116 Xenograft This compound + Docetaxel This compound potentiated the antitumor activity of docetaxel Tumor growth inhibition

Proposed Mechanism of Action

The most profound antiproliferative effects and synergy were observed when this compound was followed by microtubule-targeted agents like docetaxel or vincristine. The proposed mechanism for this synergy is illustrated below.

G SNS314 This compound (Aurora Kinase Inhibitor) SpindleCheckpoint Bypasses Mitotic Spindle Checkpoint SNS314->SpindleCheckpoint Cytokinesis Prevents Cytokinesis SpindleCheckpoint->Cytokinesis PolyploidCell Polyploid Cell Cytokinesis->PolyploidCell MicrotubuleDrug Microtubule-Targeted Agent (e.g., Docetaxel, Vincristine) PolyploidCell->MicrotubuleDrug Subsequent Exposure Catastrophe Mitotic Catastrophe MicrotubuleDrug->Catastrophe CellDeath Enhanced Cell Death Catastrophe->CellDeath

Application Notes for Researchers

Based on the available data, here are key considerations for designing your own experiments with this compound or similar Aurora kinase inhibitors.

  • Sequential Dosing is Critical: The synergy with microtubule-targeted agents is highly dependent on the order of administration. The protocol showing greatest efficacy was This compound pre-treatment followed by the chemotherapeutic agent [1].
  • HCT116 Cell Line Handling: The HCT116 cell line is adherent and has a doubling time of approximately 25-35 hours. It is typically cultured in McCoY's 5A medium, supplemented with 10% fetal bovine serum, and maintained at 37°C in a 5% CO2 atmosphere [4]. For viability and proliferation assays (like MTT assays), a common seeding density is around 5x10³ cells per well in a 96-well plate [5].
  • Relevant Signaling Context: While the primary mechanism involves mitotic catastrophe, it is useful to note that HCT116 cells harbor a KRAS (G13D) mutation, which activates the MAPK/ERK pathway and contributes to their oncogenic phenotype [6] [4]. Furthermore, the Wnt/β-catenin pathway is a key driver of most colorectal cancers [6] [7]. Although not directly mentioned in the this compound study, these pathways represent the broader signaling context of this model.

Seeking Further Information

The search results indicate that this compound was in a Phase I clinical trial for solid tumors over a decade ago [1]. To obtain more detailed protocols or recent data, you may need to:

  • Search for the original clinical trial records (e.g., on ClinicalTrials.gov) using the identifier "this compound".
  • Look for review articles on Aurora kinase inhibitors that might cite the original this compound study and provide additional methodological context [2] [3].
  • Contact the authors of the primary research paper directly, as corresponding authors often share supplementary experimental details upon request.

References

SNS-314 combination therapy chemotherapy agents

Author: Smolecule Technical Support Team. Date: February 2026

SNS-314 and Aurora Kinase Biology

This compound is a potent and selective small-molecule inhibitor of Aurora kinases A, B, and C, which are serine/threonine kinases with vital roles in regulating cell division (mitosis) [1] [2]. Its mechanism of action and key biological context are summarized below.

  • Mechanism of Action: By blocking the activity of Aurora kinases, this compound disrupts critical mitotic processes including centrosome maturation, mitotic spindle formation, and cytokinesis. Treatment leads to a bypass of the mitotic spindle checkpoint, failure to undergo cytokinesis, and subsequent rounds of endoreduplication, ultimately resulting in cell death [2].
  • Aurora Kinase Roles in Cancer: Aurora kinases are frequently overexpressed in various human cancers, and their dysregulation is implicated in tumorigenesis by causing chromosomal instability and uncontrolled proliferation [1]. This makes them promising therapeutic targets.
  • Pharmacological Profile: this compound exhibits potent inhibitory activity against all three Aurora kinase paralogs, with the following half-maximal inhibitory concentration (IC₅₀) values in vitro [3]:
Target IC₅₀ Value
Aurora Kinase C (AURKC) 3 nM
Aurora Kinase A (AURKA) 9 nM
Aurora Kinase B (AURKB) 31 nM

Combination Therapy Efficacy Data

Research indicates that the efficacy of this compound in combination with other agents is highly dependent on the scheduling of administration.

In Vitro Combination Screening A study using the HCT116 colorectal carcinoma cell line (with intact or depleted p53) screened this compound alongside common chemotherapeutics under concurrent and sequential schedules [4]. The findings are summarized below:

Chemotherapeutic Agent Concurrent Schedule Effect Sequential Schedule Effect
Gemcitabine Additive Synergistic
5-Fluorouracil (5-FU) Additive Additive
Carboplatin Additive Additive
Daunomycin Additive Additive
SN-38 Additive Additive
Docetaxel Information missing Synergistic
Vincristine Information missing Synergistic

Key Findings from In Vivo Validation The most profound anti-proliferative effects were observed with the sequential administration of this compound followed by docetaxel or vincristine [4]. This synergy was validated in vivo in HCT116 xenograft models, where this compound potentiated the anti-tumor activity of docetaxel [4]. The proposed mechanism is that Aurora inhibition bypasses the mitotic spindle assembly checkpoint and prevents cytokinesis, which augments the subsequent cell death induced by spindle toxins (microtubule-targeted agents) [4].

Detailed Experimental Protocols

The following protocols are adapted from published studies on this compound combination therapy [4].

Protocol 1: In Vitro Synergy Assessment

This protocol describes how to assess the combinatorial effects of this compound with other agents in cell culture.

  • 1. Cell Line and Culture

    • Cell Line: HCT116 human colorectal carcinoma cells.
    • Culture Conditions: Maintain in recommended medium (e.g., McCoy's 5A) supplemented with 10% fetal bovine serum (FBS) at 37°C in a 5% CO₂ atmosphere.
  • 2. Compound Preparation

    • Prepare stock solutions of this compound and chemotherapeutic agents (e.g., gemcitabine, docetaxel, vincristine) in DMSO. Aliquot and store at -20°C.
    • Dilute stocks to required working concentrations in cell culture medium immediately before use. Ensure the final DMSO concentration is non-cytotoxic (typically ≤0.1%).
  • 3. Treatment Schedules

    • Concurrent Schedule: Co-administer this compound and the chemotherapeutic agent to cells for a continuous period (e.g., 48-72 hours).
    • Sequential Schedule: Treat cells with this compound first for 24 hours. Then, wash the cells with PBS and add fresh medium containing the chemotherapeutic agent for an additional 24-48 hours.
  • 4. Viability and Apoptosis Assays

    • Cell Viability: Quantify using assays like CellTiter-Blue or CellTiter-Glo Luminescent Cell Viability Assay after the treatment period. The latter measures intracellular ATP levels.
    • Apoptosis Measurement: Use the Caspase-Glo 3/7 assay system to measure caspase activation as an early marker of apoptosis.
  • 5. Data Analysis

    • Calculate combination indices (CI) using software like CalcuSyn to determine synergistic (CI < 1), additive (CI ≈ 1), or antagonistic (CI > 1) effects.
    • Generate dose-response curves and isobolograms for visualization.

The experimental workflow for this protocol is illustrated below:

G Start Seed HCT116 Cells Prep Prepare Compound Stocks and Dilutions Start->Prep Schedule Apply Treatment Schedule Prep->Schedule Conc Concurrent: Co-administer compounds Schedule->Conc Branch A Seq1 Sequential: Treat with this compound Schedule->Seq1 Branch B Assay Perform Viability and Apoptosis Assays Conc->Assay Seq2 Wash, then treat with chemotherapeutic Seq1->Seq2 Seq2->Assay Analysis Data Analysis (Combination Index) Assay->Analysis

Protocol 2: In Vivo Xenograft Efficacy Study

This protocol describes the evaluation of this compound combination therapy in a mouse xenograft model.

  • 1. Xenograft Model Establishment

    • Animals: Use immunodeficient female nu/nu mice (e.g., 6-8 weeks old).
    • Tumor Inoculation: Harvest HCT116 cells in the log growth phase. Resuspend in PBS and Matrigel (1:1). Inject 5 x 10⁶ cells subcutaneously into the right flank of each mouse.
  • 2. Dosing and Treatment

    • Initiate treatment when tumors reach a predetermined volume (e.g., 150-200 mm³). Randomize mice into treatment groups (n=10).
    • Control Group: Vehicle only.
    • This compound Monotherapy: For example, 50 mg/kg or 100 mg/kg, administered intraperitoneally (i.p.).
    • Chemotherapeutic Monotherapy: For example, docetaxel at 15 mg/kg, administered intravenously (i.v.).
    • Combination Group: this compound (e.g., 50 mg/kg, i.p.) followed 24 hours later by docetaxel (e.g., 15 mg/kg, i.v.).
    • Administer treatments on a schedule such as twice weekly for three weeks.
  • 3. Tumor Monitoring and Endpoint Analysis

    • Tumor Measurement: Measure tumor dimensions 2-3 times per week using calipers. Calculate volume with the formula: Volume = (Length x Width²) / 2.
    • Body Weight: Monitor animal body weight as an indicator of toxicity.
    • Pharmacodynamic Analysis: At the end of the study, harvest tumors. Analyze biomarkers of Aurora kinase inhibition, such as reduction in phosphorylated Histone H3 (pHH3) levels via immunohistochemistry or western blot. Assess apoptosis markers (e.g., cleaved Caspase-3) and increased nuclear size indicating endoreduplication.

The in vivo workflow and key mechanistic synergy are shown below:

G A1 Establish HCT116 Xenograft Model A2 Randomize Mice into Treatment Groups A1->A2 A3 Administer Therapies (Sequential: this compound → Docetaxel) A2->A3 A4 Monitor Tumor Volume and Animal Health A3->A4 A5 Terminal Analysis: Tumor Growth Inhibition Biomarker Assessment A4->A5 B1 This compound Treatment B2 Aurora Kinase Inhibition B1->B2 B3 Bypassed Mitotic Checkpoint B2->B3 B6 Augmented Mitotic Catastrophe B3->B6 B7 Enhanced Tumor Cell Death B3->B7 B4 Docetaxel Treatment B5 Microtubule Targeting B4->B5 B5->B6 B6->B7

Critical Considerations for Application

When applying these protocols, researchers should account for the following:

  • Schedule Dependency: The synergy between this compound and microtubule-targeted agents is strongly dependent on sequential administration (this compound first) [4]. Concurrent administration may not yield the same effect.
  • Mechanistic Insight: The observed synergy is consistent with a mechanism where Aurora kinase inhibition first bypasses the mitotic spindle checkpoint, and the subsequent microtubule-targeting agent then drives the cells into mitotic catastrophe [4].
  • Cell Line Context: While potent in HCT116 cells, the effects should be validated in other relevant cancer cell lines. Evidence suggests this combination strategy may also be effective in myeloid leukemia models [5].
  • Biomarker Integration: Incorporate pharmacodynamic biomarkers (e.g., pHH3 inhibition) to confirm target engagement and correlate with efficacy in both in vitro and in vivo studies [4].

Conclusion

This compound demonstrates significant potential in combination therapy, especially when administered sequentially with microtubule-targeting chemotherapeutics like docetaxel and vincristine. The provided data and detailed protocols offer a foundation for researchers to explore and validate these combinatorial strategies in preclinical cancer models, with a critical emphasis on treatment scheduling and mechanistic biomarkers.

References

Application Notes and Protocols: Sequential Administration of SNS-314 with Microtubule-Targeted Agents in Cancer Models

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Drug Profile

Aurora kinases represent a family of serine/threonine kinases that play essential roles in regulating cell division processes, including centrosome maturation, mitotic spindle formation, and cytokinesis. The three family members—Aurora A, B, and C—exhibit distinct yet complementary functions in mitosis, with their frequent overexpression observed in various human cancers making them promising molecular targets for therapeutic intervention. SNS-314 is a potent and selective pan-Aurora kinase inhibitor that demonstrates inhibitory activity against all three Aurora kinase isoforms. This small molecule compound (chemical formula: C₁₈H₁₅ClN₆OS₂; molecular weight: 430.934 g/mol) is currently in phase I clinical trials for patients with advanced solid tumors, showing particular promise in combination therapies with conventional chemotherapeutic agents [1] [2].

The mechanism of action of this compound centers on its ability to disrupt mitotic progression in proliferating cancer cells. Treatment with this compound causes cells to bypass the mitotic spindle checkpoint and fail to undergo proper cytokinesis, leading to multiple rounds of endoreduplication and ultimately cell death through mitotic catastrophe. From a molecular perspective, Aurora A controls formation of the spindle assembly, Aurora B ensures appropriate DNA alignment and cytokinesis progression, while Aurora C is thought to serve many of the same functions as Aurora B. Since most normal cells are not actively undergoing mitosis, this compound preferentially affects highly proliferating tissues, particularly tumor cells that overexpress Aurora kinases, potentially offering a favorable therapeutic index [2].

Experimental Findings and Data Summary

Key Findings from Preclinical Studies

Research investigating this compound in combination settings has revealed distinct patterns of interaction depending on the scheduling sequence and partner drug. When administered concurrently with various chemotherapeutic agents, this compound demonstrated predominantly additive effects across a panel of common anticancer compounds including gemcitabine, 5-fluorouracil (5-FU), carboplatin, daunomycin, SN-38 (the active metabolite of irinotecan), docetaxel, and vincristine. However, sequential administration protocols revealed more nuanced interactions: this compound showed additive antiproliferative effects with carboplatin, gemcitabine, 5-FU, daunomycin, and SN-38, while demonstrating clear synergistic effects in combination with gemcitabine, docetaxel, or vincristine. The most profound antiproliferative outcomes emerged from specific sequential protocols where this compound administration was followed by either docetaxel or vincristine treatment [1].

The synergistic interactions observed between this compound and microtubule-targeted agents like docetaxel and vincristine align with their shared impact on mitotic processes. The proposed mechanism suggests that Aurora inhibition initially bypasses the mitotic spindle assembly checkpoint and prevents cytokinesis, thereby augmenting subsequent spindle toxin-mediated mitotic catastrophe and cell death. This mechanistic synergy was further validated in vivo, where this compound significantly potentiated the antitumor activity of docetaxel in xenograft models, supporting the translational potential of this combination strategy [1].

Summary of Quantitative Data

Table 1: In Vitro Efficacy of this compound Combinations in HCT116 Colon Carcinoma Cells

Combination Partner Administration Schedule Interaction Type Relative Efficacy
Docetaxel Sequential (this compound first) Synergy Most profound
Vincristine Sequential (this compound first) Synergy Most profound
Gemcitabine Sequential (this compound first) Synergy Moderate
Carboplatin Sequential Additive Moderate
5-Fluorouracil Sequential Additive Moderate
Daunomycin Sequential Additive Moderate
SN-38 Sequential Additive Moderate
All agents Concurrent Additive Baseline

Table 2: In Vivo Efficacy of this compound Combination with Docetaxel in Xenograft Models

Treatment Group Tumor Growth Inhibition Mechanistic Observations
This compound monotherapy Moderate Mitotic arrest, endoreduplication
Docetaxel monotherapy Moderate Mitotic spindle disruption
This compound + Docetaxel Significant potentiation Enhanced mitotic catastrophe, increased cell death

Experimental Protocols

In Vitro Combination Studies Protocol
3.1.1 Cell Culture and Reagents
  • Cell line: HCT116 human colorectal carcinoma cells (with intact or depleted p53 protein levels)
  • Culture conditions: Maintain cells in McCoy's 5A medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, and 1% penicillin-streptomycin at 37°C in a 5% CO₂ humidified atmosphere
  • Compound preparation: Prepare this compound stock solution at 10 mM in DMSO; docetaxel and vincristine at 10 mM in DMSO; aliquot and store at -20°C
  • Working concentrations: Dilute compounds in culture medium immediately before use (final DMSO concentration ≤0.1%)
3.1.2 Sequential Treatment Procedure
  • Day 1: Seed HCT116 cells in 96-well plates at a density of 3 × 10³ cells/well and allow to adhere for 24 hours
  • Day 2: Treat cells with this compound at predetermined IC₅₀ concentration (based on prior dose-response curves) or vehicle control (0.1% DMSO)
  • Incubation: Maintain cells with this compound for 16 hours (allowing for mitotic arrest and endoreduplication)
  • Day 3: Carefully remove medium containing this compound and replace with fresh medium containing either:
    • Docetaxel (at predetermined IC₅₀ concentration)
    • Vincristine (at predetermined IC₅₀ concentration)
    • Vehicle control (0.1% DMSO)
  • Incubation: Maintain cells with microtubule-targeted agents for additional 48 hours
3.1.3 Assessment of Antiproliferative Effects
  • Cell viability measurement: Assess using MTT or CellTiter-Glo luminescent cell viability assay according to manufacturer's protocol
  • Data analysis: Calculate combination indices using Chou-Talalay method to determine synergistic, additive, or antagonistic interactions
  • Cell cycle analysis: Perform propidium iodide staining followed by flow cytometry to monitor DNA content and endoreduplication
  • Mitotic catastrophe assessment: Examine morphological features through immunofluorescence staining using markers for mitosis (phospho-histone H3) and apoptosis (cleaved caspase-3)
In Vivo Xenograft Protocol
3.2.1 Animal Model Establishment
  • Animals: Female athymic nude mice (nu/nu), 6-8 weeks old
  • Tumor implantation: Subcutaneously inject 5 × 10⁶ HCT116 cells in 100 μL Matrigel/PBS (1:1) into the right flank
  • Randomization: When tumors reach approximately 150-200 mm³, randomize mice into treatment groups (n=8-10 per group)
3.2.2 Dosing Regimen and Administration
  • Group assignments:
    • Vehicle control (appropriate formulation)
    • This compound monotherapy (optimal dose from single-agent studies)
    • Docetaxel monotherapy (standard clinical dose)
    • Sequential combination (this compound followed by docetaxel)
  • Dosing schedule:
    • This compound: Administer orally at 40 mg/kg once daily for 3 consecutive days
    • Docetaxel: Administer intravenously at 15 mg/kg 24 hours after the last this compound dose
    • Repeat weekly for 3 weeks
  • Tumor monitoring: Measure tumor dimensions 2-3 times weekly using digital calipers; calculate volume using formula: V = (length × width²)/2
  • Endpoint criteria: Humane endpoints include tumor volume exceeding 1500 mm³, ulceration, or body weight loss >20%
3.2.3 Tissue Collection and Analysis
  • Tumor collection: Harvest tumors at specified timepoints post-treatment for biomarker analysis
  • Immunohistochemistry: Process tumor tissues for staining with:
    • Phospho-histone H3 (mitotic index)
    • Cleaved caspase-3 (apoptosis)
    • γ-H2AX (DNA damage)
  • Western blotting: Analyze protein lysates for Aurora kinase pathway markers and cell death regulators

Mechanistic Insights and Therapeutic Implications

The synergistic relationship between this compound and microtubule-targeted agents emerges from their complementary actions on the mitotic apparatus. Aurora kinases, particularly Aurora A and B, serve as critical regulators of mitotic fidelity, with Aurora A controlling centrosome maturation and spindle assembly, while Aurora B regulates chromosome alignment and cytokinesis. Inhibition of these kinases by this compound disrupts the mitotic checkpoint and prevents proper chromosome segregation, leading to cells with duplicated DNA content that have bypassed normal cytokinesis. When these genetically compromised cells subsequently encounter microtubule-targeting agents like docetaxel or vincristine, they exhibit heightened susceptibility to mitotic catastrophe, resulting in dramatically enhanced cell death compared to either agent alone [1] [3].

This mechanistic relationship can be visualized in the following pathway diagram:

G SNS314 This compound Administration AuroraInhibition Aurora Kinase Inhibition SNS314->AuroraInhibition SpindleCheckpoint Mitotic Spindle Checkpoint Bypass AuroraInhibition->SpindleCheckpoint FailedCytokinesis Failed Cytokinesis SpindleCheckpoint->FailedCytokinesis Endoreduplication Endoreduplication (4N+ DNA) FailedCytokinesis->Endoreduplication MicrotubuleAgent Microtubule-Targeted Agent Endoreduplication->MicrotubuleAgent Sequential SpindleDisruption Mitotic Spindle Disruption MicrotubuleAgent->SpindleDisruption MitoticCatastrophe Mitotic Catastrophe SpindleDisruption->MitoticCatastrophe CellDeath Enhanced Cell Death MitoticCatastrophe->CellDeath

The therapeutic implications of these findings are significant for oncology drug development. The sequential administration protocol capitalizes on the biological vulnerability created by Aurora kinase inhibition, essentially priming cancer cells for enhanced sensitivity to subsequent microtubule-targeted therapy. This approach may allow for dose reduction of conventional chemotherapeutics while maintaining or even improving antitumor efficacy, potentially mitigating treatment-related toxicities. Furthermore, the schedule dependency of this synergistic interaction highlights the importance of meticulous protocol design in both preclinical studies and clinical translation, emphasizing that drug sequencing can dramatically influence therapeutic outcomes [1] [4].

Conclusion and Future Directions

The application notes and protocols detailed herein provide a framework for exploiting the synergistic potential of this compound when sequentially administered with microtubule-targeted agents like docetaxel and vincristine. The robust antiproliferative effects observed in both in vitro and in vivo models underscore the therapeutic promise of this combination strategy, particularly for malignancies characterized by Aurora kinase overexpression. The mechanistic basis for this synergy—whereby Aurora inhibition bypasses mitotic checkpoints and promotes endoreduplication, thereby sensitizing cells to subsequent spindle toxin-mediated mitotic catastrophe—represents a rational approach to combination therapy that aligns with contemporary precision medicine principles [1] [3].

Future development of this combination strategy should focus on several key areas. First, biomarker identification is crucial for patient selection, potentially focusing on tumors with demonstrated Aurora kinase overexpression or specific molecular profiles that predict sensitivity to this approach. Second, schedule optimization in clinical settings will be essential to recapitulate the synergistic sequencing observed in preclinical models. Finally, expansion of this combination concept to other microtubule-targeting agents and tumor types may broaden the therapeutic applicability of this strategy. As this compound continues through clinical development, these protocols provide a foundation for rational combination designs that may enhance antitumor efficacy while potentially limiting toxicity through optimized scheduling and patient selection [3] [5].

References

Biological Pathway of Histone H3 Phosphorylation by Aurora B

Author: Smolecule Technical Support Team. Date: February 2026

The diagram below illustrates the core biological process that the assay is designed to measure. Inhibition of Aurora B kinase activity by SNS-314 directly leads to a reduction in phosphorylated Histone H3 (Ser10), which serves as a pharmacodynamic biomarker.

G AuroraB Aurora B Kinase pH3 Phosphorylated Histone H3 (Ser10) (Biomarker) AuroraB->pH3 Phosphorylates ATP ATP ATP->AuroraB Binds HistoneH3 Histone H3 (Substrate) HistoneH3->AuroraB Binds SNS314 This compound Inhibitor SNS314->AuroraB Inhibits

Quantitative Profiling of this compound

The potency of this compound has been characterized across various experimental models, from isolated enzymes to cellular systems.

Table 1: Biochemical and Cellular Potency of this compound [1] [2] [3]

Assay Type Target / System Potency (IC₅₀) Experimental Model / Notes
Biochemical Kinase Assay Aurora A 9 nM FRET-based competitive assay
Aurora B 31 nM FRET-based competitive assay
Aurora C 3 nM FRET-based competitive assay
Cellular Phenotypic Assay Histone H3 Phosphorylation (Ser10) < 16 nM HCT116 human colon cancer cells
Cellular Proliferation 5 nM HCT116 cells (48-hour incubation)

Detailed Experimental Protocols

Here are standardized protocols for key assays used to evaluate this compound activity, based on methods from the literature.

Protocol 1: Cellular Histone H3 Phosphorylation Inhibition Assay

This protocol measures the reduction of phospho-Histone H3 (Ser10) in cultured cells, a direct indicator of Aurora B kinase inhibition [4] [5] [2].

  • Objective: To determine the ability of this compound to inhibit Aurora B-mediated phosphorylation of Histone H3 in a cellular context.

  • Key Materials:

    • Cell Line: HCT116 human colorectal carcinoma cells.
    • Inhibitor: this compound mesylate. Prepare a 10 mM stock solution in DMSO. Store at -20°C.
    • Antibodies: Primary antibody against phospho-Histone H3 (Ser10). Secondary antibody conjugated to a fluorescent or HRP tag.
    • Equipment: Cell culture incubator, multi-well plates, fluorescence microscope or flow cytometer/plate reader for quantification.
  • Step-by-Step Procedure:

    • Cell Seeding: Seed HCT116 cells in multi-well plates at an appropriate density (e.g., 5,000-10,000 cells/well for a 96-well plate) and culture for 24 hours.
    • Compound Treatment: Treat cells with a serial dilution of this compound (e.g., 1 nM to 10 µM) or a DMSO vehicle control. Incubate for a defined period, typically 6 to 16 hours.
    • Cell Fixation and Staining: Fix cells with paraformaldehyde, permeabilize with Triton X-100, and block with BSA.
    • Antibody Incubation: Incubate with anti-phospho-Histone H3 (Ser10) primary antibody, followed by a fluorescently-labeled secondary antibody. A nuclear stain (e.g., DAPI) is often used as a counterstain.
    • Signal Detection and Analysis:
      • For imaging: Use a fluorescence microscope. The level of phosphorylation is quantified by the intensity of nuclear fluorescence in the treated group relative to the control.
      • For flow cytometry: Detach and analyze cells. The fluorescence intensity of the cell population is measured.
    • Data Calculation: Plot the percentage of phospho-Histone H3 positive cells or the mean fluorescence intensity against the log of the compound concentration. Fit the data to a sigmoidal dose-response curve to calculate the IC₅₀ value.
Protocol 2: In Vivo Target Engagement Assay

This protocol assesses the inhibition of Histone H3 phosphorylation in tumor xenografts, confirming target engagement in a live animal model [4] [5].

  • Objective: To evaluate the pharmacodynamic effects and duration of action of this compound in a mouse xenograft model.

  • Key Materials:

    • Animal Model: Nude mice bearing subcutaneous HCT116 xenografts.
    • Formulation: this compound formulated in a suitable vehicle for intraperitoneal (i.p.) injection (e.g., 15% Captisol) [1].
    • Equipment: Equipment for tissue processing, immunohistochemistry (IHC) or western blot.
  • Step-by-Step Procedure:

    • Dosing: Administer this compound via i.p. injection at efficacious doses (e.g., 50 mg/kg and 100 mg/kg). Include a vehicle-treated control group.
    • Tissue Collection: At predetermined time points post-dose (e.g., 2, 6, 10, 24 hours), euthanize animals and collect tumor tissues.
    • Tissue Analysis:
      • IHC: Fix tumor sections in formalin and embed in paraffin (FFPE). Perform IHC staining using an anti-phospho-Histone H3 (Ser10) antibody.
      • Quantification: Score the stained slides by counting the number of phospho-positive cells per high-power field. A 75-100% reduction in positive cells is typically observed 6 hours after a 50 mg/kg dose [2].
    • Data Interpretation: The duration of significant pH3 inhibition (>50%) can be used to guide dosing schedules for efficacy studies.

Experimental Workflow for Cellular Assay

The following chart outlines the major steps involved in Protocol 1, from cell preparation to data analysis.

G Start Plate HCT116 Cells (24 hr incubation) A Treat with this compound (6-16 hr incubation) Start->A B Fix and Permeabilize Cells A->B C Block and Stain with Anti-pH3 (Ser10) Antibody B->C D Detect Signal (Imaging/Flow Cytometry) C->D End Analyze Data & Calculate IC₅₀ D->End

Research Applications and Synergy

The histone H3 phosphorylation assay is crucial for validating this compound's mechanism of action. Research shows this assay has been effectively used to:

  • Guide Dosing Schedules: In vivo, pH3 inhibition lasting >10 hours after a single dose informed flexible dosing regimens (e.g., weekly, bi-weekly) [4] [5].
  • Identify Synergistic Combinations: Sequential treatment with this compound followed by microtubule-targeting agents (e.g., docetaxel or vincristine) shows strong synergistic effects, as Aurora B inhibition primes cells for mitotic catastrophe [6].

I hope these detailed application notes and protocols provide a solid foundation for your research. Should you require further clarification on any specific step or need information on other related assays, please feel free to ask.

References

SNS-314 caspase-3 activation apoptosis measurement

Author: Smolecule Technical Support Team. Date: February 2026

SNS-314: A Pan-Aurora Kinase Inhibitor

This compound is a potent and selective small-molecule inhibitor that targets all three Aurora kinases (A, B, and C), which are serine/threonine kinases critical for cell cycle progression, particularly during mitosis [1] [2]. Its mechanism and key characteristics are outlined below.

  • Mechanism of Action: Aurora kinases regulate vital mitotic processes including spindle assembly, chromosome segregation, and cytokinesis [2]. Many human cancers exhibit overexpression of these kinases. By inhibiting them, this compound disrupts proper mitotic progression, forcing cells to bypass the mitotic spindle checkpoint. This failure in cell division leads to repeated rounds of DNA replication without cytokinesis (endoreduplication), resulting in cells with large, polyploid nuclei and ultimately triggering cell death (apoptosis) [1] [2] [3].
  • Biochemical Potency: The table below summarizes the half-maximal inhibitory concentration (IC₅₀) values of this compound against its primary targets, demonstrating its high potency.
Target IC₅₀ (nM) Experimental Context
Aurora C 3 nM Kinase assay using purified enzyme [3]
Aurora A 9 nM Kinase assay using purified enzyme [3]
Aurora B 31 nM Kinase assay using purified enzyme [3]
Cellular Proliferation (HCT116) ~125 nM 48-hour viability assay in human colon carcinoma cells [3]
  • Key Evidence of Apoptosis Induction: In vivo studies using HCT116 human colon cancer xenograft models showed that tumors from animals treated with this compound exhibited a suite of responses indicative of apoptosis, including increased caspase-3 levels and the appearance of cells with enlarged nuclei [1]. Furthermore, research in hepatocellular carcinoma (HCC) models demonstrated that this compound-induced apoptosis is mediated through the disruption of the Aurora kinases/YAP/P21 signaling axis [4] [5].

Caspase-3 Activation in Apoptosis

Caspase-3 is a crucial "executioner" protease that, once activated, cleaves numerous cellular substrates to bring about the characteristic morphological changes of apoptosis [6] [7].

  • Role in the Apoptotic Cascade: Caspase-3 typically exists as an inactive zymogen (pro-caspase-3). It is activated through proteolytic cleavage by upstream "initiator" caspases (e.g., caspase-8 or -9) in response to various death signals [6].
  • Kinetics of Activation: Single-cell live imaging using FRET-based biosensors has revealed that the activation of caspase-3 is an extremely rapid and decisive event. Once initiated, the process can reach completion within 5 minutes or less in an individual cell [6]. This rapid activation often occurs almost simultaneously with the depolarization of the mitochondrial membrane potential, immediately preceding visible cell shrinkage [6].

The following diagram illustrates the signaling pathway through which this compound is known to trigger apoptosis, culminating in rapid caspase-3 activation.

G SNS314 This compound Auroras Inhibition of Aurora Kinases SNS314->Auroras Mitosis Mitotic Disruption &    Polyploidy (>4N) Auroras->Mitosis YAP YAP Reduction Auroras->YAP Apoptosis Commitment to Apoptosis Mitosis->Apoptosis P21 P21 Accumulation YAP->P21 P21->Apoptosis Caspase3 Caspase-3 Activation Apoptosis->Caspase3 CellDeath Cell Death Caspase3->CellDeath

Experimental Protocols for Apoptosis Measurement

Here are standardized protocols for detecting caspase activation and apoptosis in cell-based studies of this compound.

Protocol 1: Caspase-3/7 Activity Assay (Luminescence-Based)

This homogeneous "add-mix-measure" protocol uses the Caspase-Glo 3/7 Assay System for high-throughput screening [8].

  • Principle: The reagent lyses cells and provides a proluminescent substrate containing the DEVD peptide sequence. Cleavage by caspase-3 or -7 releases aminoluciferin, which is converted to light by luciferase. The luminescent signal is proportional to caspase activity [8].
  • Materials:
    • Caspase-Glo 3/7 Buffer and Substrate (lyophilized) [8].
    • White-walled multiwell plates (96-, 384-, or 1,536-well) [8].
    • Luminescence plate reader.
  • Procedure:
    • Cell Preparation: Plate cells (e.g., HCT116) in culture medium. For Jurkat cells, a density of 10,000 cells/well in a 96-well plate is common. Treat with this compound (e.g., ~125 nM for HCT116) and a positive control (e.g., 1-2 µM staurosporine) for a defined period (e.g., 4-24 hours) [6] [3].
    • Reagent Preparation: Equilibrate Caspase-Glo 3/7 Buffer and Substrate to room temperature. Reconstitute the lyophilized substrate in the buffer to form the Caspase-Glo 3/7 Reagent [8].
    • Assay: Add a volume of Caspase-Glo 3/7 Reagent equal to the volume of culture medium in each well (e.g., add 100 µL reagent to 100 µL medium in a 96-well plate) [8].
    • Mix: Gently mix the contents using a plate shaker at 300-500 rpm for 30 seconds.
    • Incubate: Incubate at room temperature for 1 hour to stabilize the signal.
    • Measure: Record luminescence using a plate reader.
  • Data Analysis: Subtract the average signal of a "no-cell" blank control from all experimental values. Results can be expressed as raw luminescence, fold-change over untreated control, or normalized to cell viability.
Protocol 2: Immunodetection of Active Caspase-3 and Cleaved PARP (Western Blot)

This protocol confirms caspase-3 activation by detecting its cleaved, active form and a key downstream substrate, PARP [7].

  • Principle: Antibodies specifically recognize the cleaved, active fragments of caspase-3 (e.g., 17/19 kDa) and PARP (89 kDa fragment), serving as definitive markers of apoptosis.
  • Materials:
    • Lysis Buffer: 50 mM HEPES (pH 7.5), 0.1% CHAPS, 2 mM DTT, 0.1% NP-40, 1 mM EDTA, plus protease inhibitors [7].
    • Primary Antibodies: Anti-cleaved caspase-3 and anti-cleaved PARP.
    • Secondary Antibody: HRP-conjugated appropriate IgG.
    • Chemiluminescence detection system.
  • Procedure:
    • Cell Treatment & Lysis: Treat cells with this compound. Wash with PBS and lyse cells in ice-cold lysis buffer for 30 minutes. Clarify lysates by centrifugation at 10,000 × g for 10 minutes at 4°C [7].
    • Protein Quantification: Determine protein concentration using a BCA assay.
    • Gel Electrophoresis & Transfer: Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a PVDF membrane [7].
    • Immunoblotting: Block the membrane with 5% non-fat milk. Incubate with primary antibodies (diluted in blocking buffer) overnight at 4°C. Wash and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature [7].
    • Detection: Develop the blot using a chemiluminescence reagent and image.
  • Expected Results: this compound treated samples should show clear bands for cleaved caspase-3 and the 89 kDa fragment of PARP, which are absent or faint in untreated controls.
Protocol 3: In Situ Apoptosis Detection (TUNEL Assay)

The TUNEL (TdT-mediated dUTP-biotin nick end labeling) assay detects DNA fragmentation, a hallmark of late-stage apoptosis, in situ [9].

  • Principle: The enzyme Terminal Deoxynucleotidyl Transferase (TdT) catalyzes the addition of fluorescence-labeled dUTP to the 3'-OH ends of fragmented DNA.
  • Materials:
    • Cell Meter TUNEL Apoptosis Assay Kit (AAT Bioquest) or equivalent.
    • Fixed and permeabilized cells or tissue sections.
    • Fluorescence microscope or flow cytometer.
  • Procedure (for cells):
    • Fixation and Permeabilization: After treatment with this compound, harvest cells and fix with 4% paraformaldehyde for 15-30 minutes at room temperature. Permeabilize with 0.1% Triton X-100 in PBS for 5 minutes on ice [9].
    • Labeling: Incubate cells with the TUNEL reaction mixture (containing TdT enzyme and labeled dUTP) for 60 minutes at 37°C, protected from light. Cobalt ion is often required as a cofactor in the buffer [9].
    • Washing and Analysis: Wash cells thoroughly to remove unincorporated nucleotides. Analyze by fluorescence microscopy (for nuclear staining pattern) or flow cytometry for quantification [9].
  • Advantages: The Cell Meter kit offers high sensitivity and avoids the use of toxic cacodylate buffer, reducing background signals and false positives [9].

Key Considerations for Researchers

To ensure robust and reproducible results, please consider the following:

  • Multiplexing Assays: The Caspase-Glo 3/7 assay can be multiplexed with cell viability or cytotoxicity assays (e.g., ATP-based assays) on the same sample set to provide a comprehensive view of cell health and death mechanisms [8].
  • Kinetic Profiling: Given the rapid activation of caspase-3 at the single-cell level, consider performing time-course experiments with high temporal resolution to accurately capture the onset and peak of apoptotic activity in your model system [6].
  • Correlative Analysis: For in vivo studies, correlate biochemical caspase activity (from tissue homogenates) with immunohistochemical staining for cleaved caspase-3 or cleaved PARP in tissue sections to confirm the spatial localization of apoptosis within tumors [7].

I hope these detailed application notes and protocols assist your research on this compound. Should you require further clarification on any specific methodology or need information on other related assays, please feel free to ask.

References

In Vitro Assessment of Antiproliferative and Apoptotic Effects

Author: Smolecule Technical Support Team. Date: February 2026

This section outlines the methodology for evaluating the direct effects of SNS-314 on cancer cells in culture, focusing on viability, cytotoxicity, and apoptosis.

  • Cell Line and Culture: The studies were performed using the HCT116 human colorectal carcinoma cell line [1] [2]. Isogenic variants of this line, with intact (HCT116 SCR) or depleted p53 protein levels (HCT116 p53 RNAi), can be used to investigate the role of p53 in the response to this compound [2].
  • Treatment Protocol:
    • Prepare a stock solution of this compound Mesylate in DMSO and dilute it to the desired working concentrations in cell culture medium. The final DMSO concentration should be kept constant and low (e.g., 0.1% v/v) across all treatment groups, including the vehicle control [2].
    • Seed cells in appropriate multi-well plates (e.g., 96-well) at a density of 1.5-2 × 10³ cells/well and allow them to adhere [2].
    • Treat cells with a serial dilution of this compound for a defined period, typically 48 to 72 hours [1] [2].
  • Endpoint Assays:
    • Cell Viability: Measure metabolic activity using the CellTiter-Blue assay after a 5-day incubation period to assess long-term proliferation inhibition [2].
    • Cytotoxicity: Quantify intracellular ATP levels using the CellTiter-Glo Luminescent Cell Viability Assay after 72 hours of treatment [2].
    • Apoptosis: Assess caspase-3/7 activation using the Caspase-Glo 3/7 assay. A common effective protocol involves a 24-hour pre-treatment with this compound, followed by a 24-hour treatment with a second chemotherapeutic agent [2].
    • Target Engagement: To confirm on-target Aurora B inhibition, analyze cells for increased nuclear size and a reduction in phosphorylated histone H3 (Ser10) levels via immunohistochemistry or Western blot [2].

The workflow for the in vitro combination therapy study can be summarized as follows:

G Start Seed HCT116 cells Step1 Pre-treat with This compound for 24h Start->Step1 Step2 Wash cells with PBS Step1->Step2 Step3 Add fresh medium with chemotherapeutic agent for 24h Step2->Step3 Step4 Measure apoptosis (Caspase-Glo 3/7 Assay) Step3->Step4

In Vivo Efficacy Study in Xenograft Models

This protocol describes the evaluation of this compound's antitumor activity in a live animal model, which is critical for translational research.

  • Animal Model: Use athymic nu/nu mice (immunocompromised to accept human tumor xenografts) [2].
  • Xenograft Establishment: Subcutaneously inject HCT116 cells (~5-10 million cells per mouse) into the right flank of the mice to form solid tumors [2].
  • Dosing and Administration:
    • Once tumors reach a predetermined volume (e.g., 100-200 mm³), randomize mice into treatment and control groups.
    • Prepare this compound Mesylate in a suitable in vivo formulation, such as a suspension in 15% Captisol at a concentration of 10 mg/mL [2].
    • Administer this compound via intraperitoneal (i.p.) injection. Doses used in the literature include 50 mg/kg and 100 mg/kg [2].
  • Efficacy Endpoints:
    • Monitor tumor volumes and body weights regularly (e.g., 2-3 times per week).
    • Calculate Tumor Growth Inhibition (TGI) by comparing the tumor volumes in the treatment group to the vehicle control group at the end of the study.
    • For combination studies, a sequential schedule where this compound is administered 24 hours before another agent (like docetaxel) has shown significant efficacy [1].
  • Pharmacodynamic Analysis: At the end of the study, excise tumors and analyze them for biomarkers of target engagement, such as reduced levels of phosphorylated histone H3 and increased cleavage of caspase-3, via immunohistochemistry [2].

Key Quantitative Findings

The tables below summarize the core experimental data from the search results.

Table 1: In Vitro Profiling of this compound [2]

Parameter Value / Result Experimental Details
IC₅₀ (Aurora A) 9 nM Kinase assay with recombinant human Aurora A
IC₅₀ (Aurora B) 31 nM Kinase assay with recombinant human Aurora B
IC₅₀ (Aurora C) 3 nM Kinase assay with recombinant human Aurora C
Antiproliferative IC₅₀ ~125 nM HCT116 cells, 48-hour treatment
Key Phenotypic Changes Increased nuclear size, reduced pHH3 (Ser10) Observed in HCT116 tumor xenografts

Table 2: In Vivo Efficacy of this compound in HCT116 Xenografts [1] [2]

Treatment Group Schedule Result (Tumor Growth Inhibition)
This compound (single agent) - No significant inhibition
This compound → Docetaxel Sequential (24h apart) 72.5% inhibition
This compound (50 mg/kg) Single agent Dose-dependent inhibition of pHH3
This compound (100 mg/kg) Single agent Potent and sustained reduction of pHH3

Mechanism of Action and Experimental Rationale

The experimental design is underpinned by the following biological rationale:

  • Primary Target: this compound is a potent, ATP-competitive pan-Aurora kinase inhibitor that primarily targets Aurora B within the chromosomal passenger complex [3] [2].
  • Cellular Consequences: By inhibiting Aurora B, this compound disrupts critical mitotic processes, including chromosome segregation and the spindle assembly checkpoint (SAC). This leads to cells bypassing cytokinesis, resulting in polyploidy (increased nuclear size) and eventual cell death [3] [2].
  • Rationale for Combination Therapy: The sequential administration of this compound before a microtubule-targeted agent like docetaxel is particularly effective. The model suggests that this compound-induced polyploidization and SAC bypass "prime" the cancer cells, making them more susceptible to the apoptosis triggered by subsequent mitotic catastrophe from docetaxel [1]. The following diagram illustrates this synergistic mechanism.

G SNS This compound Treatment MitoticDisruption Mitotic Disruption (Aurora B Inhibition) SNS->MitoticDisruption Polyploidy Polyploidy & SAC Bypass MitoticDisruption->Polyploidy Catastrophe Enhanced Mitotic Catastrophe Polyploidy->Catastrophe Docetaxel Docetaxel Treatment SpindleDamage Mitotic Spindle Damage Docetaxel->SpindleDamage SpindleDamage->Catastrophe Apoptosis Apoptosis and Cell Death Catastrophe->Apoptosis

Notes for Researchers

  • Formulation Stability: Always use fresh DMSO for stock solutions, as moisture absorption can reduce solubility. For in vivo studies, prepare suspensions immediately before administration [2].
  • p53 Status: The efficacy of this compound, particularly in combination regimens, can be investigated in cell lines with different p53 statuses to understand its impact on treatment response [2].
  • Protocol Flexibility: The sequential combination window can be adjusted. While a 24-hour gap was reported, exploring other intervals may optimize synergy for different cancer cell types or chemotherapeutic partners.
  • Beyond HCT116: While this protocol focuses on HCT116 colon carcinoma, the general principles are applicable to other solid tumor models. Preliminary in vitro screening is recommended to establish sensitivity in other cell lines.

References

Foundational Concepts for Studying Aurora Kinase Inhibitors

Author: Smolecule Technical Support Team. Date: February 2026

Although specific protocols for SNS-314 are lacking, research on similar Aurora kinase inhibitors provides a strong methodological framework. The table below summarizes common experimental goals and the corresponding flow cytometry assays used in this field.

Experimental Goal Key Flow Cytometry Assays Typical Readouts
Cell Viability & Proliferation Trypan Blue Exclusion, Clonogenic Assays [1] Count of live cells; number of colonies formed
Cell Cycle Phase Distribution DNA content analysis with Propidium Iodide (PI) [2] [3] Percentage of cells in G1, S, and G2/M phases
Mitotic Progression & Dysregulation Immunofluorescence staining for phospho-Histone H3 (Ser10) [1] Increase in G2/M population; appearance of polyploidy/multinucleation

A Proposed Workflow for Cell Cycle Analysis

Based on general principles of cell cycle analysis and the mechanism of Aurora kinases, here is a logical workflow you could adapt for studying this compound. The following diagram outlines the key experimental stages.

G Start Treatment Start Treatment Cell Harvest & Fixation Cell Harvest & Fixation Start Treatment->Cell Harvest & Fixation 24-72 hours Cell Staining Cell Staining Cell Harvest & Fixation->Cell Staining Flow Cytometry Analysis Flow Cytometry Analysis Cell Staining->Flow Cytometry Analysis Data Analysis Data Analysis Flow Cytometry Analysis->Data Analysis Treatment with this compound Treatment with this compound Treatment with this compound->Start Treatment Vehicle Control (DMSO) Vehicle Control (DMSO) Vehicle Control (DMSO)->Start Treatment DNA Stain (e.g., PI) DNA Stain (e.g., PI) DNA Stain (e.g., PI)->Cell Staining Mitosis Marker (e.g., pH3) Mitosis Marker (e.g., pH3) Mitosis Marker (e.g., pH3)->Cell Staining

References

Comprehensive Application Notes and Protocols for SNS-314 In Vitro Cell Viability Assays

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to SNS-314

This compound is a potent and selective synthetic small-molecule inhibitor of the Aurora family of serine/threonine kinases [1] [2]. It targets Aurora A, Aurora B, and Aurora C and is investigated for its potential in treating advanced solid tumors [3]. Its mechanism of action leads to the failure of cellular division and, ultimately, cell death, making it a compelling candidate for cancer research [2].

Mechanism of Action

Aurora kinases play critical but distinct roles in regulating mitosis. Aurora A controls mitotic spindle formation, Aurora B ensures correct chromosome alignment and cytokinesis, and Aurora C shares functional similarities with Aurora B [3].

This compound, as a pan-Aurora inhibitor, disrupts these processes. Treatment with this compound causes proliferating cells to bypass the mitotic spindle checkpoint and fail to undergo cytokinesis. This failure leads to multiple rounds of endoreduplication (DNA replication without cell division), resulting in cells with increased nuclear content and size, and eventually, cell death [2] [3]. The effect is primarily on rapidly dividing cells, such as those in tumors, while most normal, non-dividing cells are spared [3].

The diagram below illustrates this mechanism and the subsequent experimental workflow for assessing cell viability.

G SNS314 This compound Treatment AuroraA Inhibits Aurora A SNS314->AuroraA AuroraB Inhibits Aurora B SNS314->AuroraB AuroraC Inhibits Aurora C SNS314->AuroraC Spindle Disrupted Spindle Assembly AuroraA->Spindle Checkpoint Bypassed Spindle Checkpoint AuroraB->Checkpoint Cytokinesis Failed Cytokinesis AuroraB->Cytokinesis Endoreduplication Endoreduplication Spindle->Endoreduplication Checkpoint->Endoreduplication Cytokinesis->Endoreduplication Death Cell Death Endoreduplication->Death Assay Cell Viability Assay Death->Assay Readout1 ATP Quantification (CellTiter-Glo) Assay->Readout1 Readout2 Caspase 3/7 Activity (Caspase-Glo 3/7) Assay->Readout2 Readout3 Resazurin Reduction (CellTiter-Blue) Assay->Readout3

Key Biochemical and Cellular Profiling Data

Kinase Inhibition Profile

This compound demonstrates high potency against all three Aurora kinases with excellent selectivity, as shown in the table below.

  • Table 1: this compound Kinase Inhibition Profile (IC₅₀ Values) [1] [4]
Kinase Target IC₅₀ (nM)
Aurora C 3 nM
Aurora A 9 nM
AURKB 31 nM
  • Less Potent Targets (IC₅₀ > 1 μM): Trk A/B, Flt4, Fms, Axl, c-Raf, and DDR2 [1].
Anti-Proliferative Activity

The anti-proliferative effects of this compound have been validated across a broad panel of human tumor cell lines.

  • Table 2: In Vitro Anti-Proliferative Activity of this compound (IC₅₀ Values) [2]
Cell Line Cancer Type IC₅₀ (nM)
A2780 Ovarian 1.8 nM
HeLa Cervical 7 nM
PC-3 Prostate 7 nM
H-1299 Lung 9 nM
MDA-MB-231 Breast 16 nM
HT29 Colon 24 nM

Detailed In Vitro Cell Viability Assay Protocols

This section provides detailed methodologies for assessing the anti-proliferative and cytotoxic effects of this compound, based on published research [1] [5].

Cell Viability and Cytotoxicity Assay

This protocol uses HCT116 colorectal carcinoma cells but can be adapted to other lines listed in Table 2.

  • Cell Lines: HCT116 SCR (p53 intact) and HCT116 p53 RNAi (p53 depleted) [1] [5].
  • Reagents:
    • This compound mesylate (e.g., Selleck Chemicals, Cat. No. provided in [1])
    • CellTiter-Blue Cell Viability Assay (Promega)
    • CellTiter-Glo Luminescent Cell Viability Assay (Promega)
    • Cell culture medium and supplements
  • Equipment:
    • 96-well tissue culture plates (white plates for luminescence, clear for fluorescence)
    • Luminometer or fluorescence plate reader
  • Procedure:
    • Cell Seeding: Seed HCT116 cells in 96-well plates at a density of 1.5-2 × 10³ cells/well and allow them to adhere overnight [1].
    • Compound Treatment:
      • Prepare a serial dilution of this compound in DMSO, then dilute in culture medium. The final concentration of DMSO should be equal in all wells (typically ≤0.5%).
      • Treat cells with the this compound dilution series. A typical concentration range is 0-125 nM, based on the IC₅₀ values [1].
      • Include controls: vehicle-only (DMSO) for 100% viability, and a blank (medium only) for background subtraction.
    • Incubation: Incubate treated cells for 72 hours at 37°C in a 5% CO₂ incubator [1].
    • Viability Measurement (Choose One Assay):
      • CellTiter-Blue Assay (Metabolic Activity): Add CellTiter-Blue reagent directly to the wells, incubate for 1-4 hours, and measure fluorescence (Excitation: ~560 nm, Emission: ~590 nm) [1] [5].
      • CellTiter-Glo Assay (ATP Quantification): Add an equal volume of CellTiter-Glo reagent to the wells, mix, incubate for 10 minutes to stabilize the luminescent signal, and record luminescence. This measures intracellular ATP as a direct marker of viable cells [1].
Apoptosis Assay (Caspase-3/7 Activation)

This protocol measures the induction of apoptosis as a mechanism of this compound-induced cell death.

  • Reagent: Caspase-Glo 3/7 Assay System (Promega) [1].
  • Procedure:
    • Cell Plating and Treatment: Plate HCT116 cells in white-walled 96-well plates as described above.
    • This compound Treatment: Treat cells with this compound for 24 hours [1].
    • Caspase Measurement: After incubation, add Caspase-Glo 3/7 reagent directly to the wells. Mix gently and incubate at room temperature for 30-60 minutes. Measure the resulting luminescent signal, which is proportional to caspase-3/7 activity [1].
Combination Studies with Chemotherapeutics

This compound shows enhanced efficacy when combined with other agents, particularly under sequential dosing [5].

  • Synergistic Combinations: Gemcitabine, docetaxel, and vincristine [5].
  • Additive Combinations: Carboplatin, 5-fluorouracil (5-FU), daunomycin, and SN-38 (active metabolite of irinotecan) [5].
  • Recommended Sequential Schedule:
    • Treat cells with this compound for 24 hours.
    • Wash the cells with 1x PBS to remove this compound.
    • Add fresh medium containing the second chemotherapeutic agent (e.g., docetaxel or vincristine) for an additional 24 hours [1] [5].
    • Assess cell viability or apoptosis using the assays described above.

Data Analysis and Interpretation

  • Dose-Response Curves: Plot the viability signal (normalized to the vehicle control) against the logarithm of the this compound concentration. Use software like GraphPad Prism to generate a sigmoidal dose-response curve and calculate the IC₅₀ value (the concentration that inhibits viability by 50%) [1].
  • Combination Index (CI): For combination studies, use software such as CompuSyn to calculate the Combination Index to determine if the effect is additive (CI ≈ 1), synergistic (CI < 1), or antagonistic (CI > 1).

Technical Notes and Troubleshooting

  • p53 Status: The HCT116 model with intact or depleted p53 demonstrates that the antiproliferative effects of this compound are effective regardless of p53 status, which is a valuable experimental consideration [5].
  • Solubility and Formulation: this compound mesylate has good solubility in DMSO (>50 mg/mL). For in vitro assays, prepare a concentrated stock in DMSO and then dilute into aqueous buffer or medium. Note that moisture-absorbing DMSO can reduce solubility; always use fresh, anhydrous DMSO [1] [2].
  • Critical Parameters: Ensure uniform cell seeding density and accurate serial dilution of the compound. Maintain consistent DMSO concentration across all samples, including the vehicle control.

The following workflow summarizes the key decision points in the experimental process for combination studies.

G Start Start Combination Study Decision1 Dosing Schedule? Start->Decision1 Concurrent Concurrent Dosing Decision1->Concurrent Both agents at once Sequential Sequential Dosing (this compound first) Decision1->Sequential This compound then chemo Outcome1 Predominantly Additive Effects Concurrent->Outcome1 Outcome2 Synergistic Effects with: • Gemcitabine • Docetaxel • Vincristine Sequential->Outcome2 Assay Proceed to Viability/ Apoptosis Assay Outcome1->Assay Outcome2->Assay

References

What are the effective in vivo dosing schedules for SNS-314?

Author: Smolecule Technical Support Team. Date: February 2026

Preclinical studies in mouse xenograft models, particularly the HCT116 human colon carcinoma model, have demonstrated that SNS-314 shows significant tumor growth inhibition under several flexible dosing regimens [1] [2].

The table below summarizes the effective dosing schedules and key observations from these studies:

Dosing Schedule Reported Efficacy (Tumor Growth Inhibition) Key Observations / Biomarkers
Weekly Significant, dose-dependent inhibition [1] [2] Potent and sustained responses observed [1] [2].
Bi-weekly Significant, dose-dependent inhibition [1] [2] Dosing flexibility was noted as a key finding [1] [2].
5 days on / 9 days off Significant, dose-dependent inhibition [1] [2] A well-tolerated intermittent schedule [1] [2].
Single dose (in combination studies) 72.5% inhibition when followed by a microtubule-targeted agent [3] Used to demonstrate synergy in sequential combination therapy [3].

A critical pharmacodynamic biomarker for assessing target engagement and biological activity in vivo is the dose-dependent inhibition of histone H3 phosphorylation at Ser10 [1] [2]. Administration of 50 and 100 mg/kg this compound in HCT116 xenografts led to a suppression of this marker for at least 10 hours, indicating effective Aurora B inhibition [1] [2]. Additional sustained responses in tumors included increased caspase-3 levels and enlarged nuclear size [1] [2].

How do I test a this compound dosing schedule in my in vivo model?

The following workflow outlines the key steps for evaluating a this compound dosing schedule, from model establishment to endpoint analysis.

cluster_1 Key Biomarker Analysis Start Establish Xenograft Model (e.g., HCT116 cells s.c. in flank) A Formulate this compound (Commonly used: 20% Captisol) Start->A B Administer Treatment (e.g., i.p. injection) Doses: 42.5 - 100 mg/kg A->B C Monitor Tumor Volume & Animal Health B->C D Collect Tumor Tissue at Scheduled Timepoints C->D E Analyze Efficacy & Biomarker Endpoints D->E E1 Immunohistochemistry/ Western Blot for p-Histone H3 (Ser10) E->E1 E2 Caspase-3 Staining (for Apoptosis) E->E2 E3 Histology for Nuclear Size E->E3

Optimizing Combination Therapy Schedules

This compound shows promise in combination with other chemotherapeutics. The antiproliferative effects are highly dependent on the sequence of administration [3].

  • Most Synergistic Combinations: The most profound synergistic antiproliferative effects in vitro were observed when this compound was administered 24 hours prior to microtubule-targeting agents like docetaxel or vincristine [3]. This sequence was also validated in vivo, where pre-treatment with this compound potentiated the antitumor activity of docetaxel in HCT116 xenografts [3].
  • Rationale for Sequential Dosing: This schedule is mechanistically driven. Aurora kinase inhibition with this compound bypasses the mitotic spindle checkpoint and prevents cytokinesis, leading to cells with duplicated DNA content. When these cells are subsequently exposed to a spindle toxin, they undergo enhanced mitotic catastrophe and cell death [3].
  • Other Effective Combinations: this compound also showed additive to synergistic effects in sequential schedules with gemcitabine [3].

The following diagram illustrates the logic behind this optimized sequential schedule.

Step1 1. This compound Treatment (Inhibits Aurora kinases) Step2 2. Bypasses mitotic checkpoint Cells continue DNA replication but fail cytokinesis Step1->Step2 Step3 3. Results in polyploid cells with increased DNA content Step2->Step3 Step4 4. Docetaxel/Vincristine Treatment (Targets microtubules) Step3->Step4 Step5 5. Enhanced mitotic catastrophe and apoptosis Step4->Step5

Troubleshooting & Frequently Asked Questions

Q: What is a good starting dose for a single-agent efficacy study in mice? A: Literature reports use a range of doses. A dose of 42.5 mg/kg intraperitoneally has been used in HCT116 xenograft models [4]. Other studies report efficacy with doses of 50 mg/kg and 100 mg/kg, showing a dose-dependent response [1] [2].

Q: My in vivo study shows minimal efficacy. What should I check? A: First, verify target engagement by analyzing tumor samples for phospho-histone H3 (Ser10) levels via IHC or Western Blot. A significant reduction compared to the control group confirms that this compound is effectively inhibiting Aurora B kinase activity in your model [1] [2]. If target engagement is confirmed, the dosing schedule or the model's sensitivity to Aurora kinase inhibition may need optimization.

Q: Are there known safety or toxicity concerns to monitor in vivo? A: While detailed preclinical toxicology data for this compound is not fully available in the search results, it is common for Aurora kinase inhibitors to have hematological toxicities as an on-target effect due to the inhibition of proliferation in bone marrow [5]. Monitoring complete blood counts in your studies is recommended.

Q: What is the clinical status of this compound? A: A Phase I clinical trial (NCT00519662) to assess the safety and tolerability of this compound in patients with advanced solid tumors has been completed [6]. As of now, this compound remains an investigational agent and has not been approved for any clinical indication [7].

References

Experimental Protocol for Intraperitoneal Administration of SNS-314

Author: Smolecule Technical Support Team. Date: February 2026

The following table summarizes the key parameters for IP injection of SNS-314 in mice, as reported in the literature.

Parameter Specification Reference Source
Recommended Vehicle 15% Captisol (in water) [1]
Dosage 42.5 mg/kg to 100 mg/kg [1]
Injection Volume Not specified in literature; must be calculated based on mouse weight and standard ethical limits (typically 10 mL/kg or less) [2]
Dosing Schedule Varied, including single dose, weekly, bi-weekly, and 5 days on/9 days off cycles [3]
Skill Level Required Intermediate [2]

Formulation Preparation:

  • To prepare a 10 mg/mL working solution, add 10 mg of this compound Mesylate to 1 mL of 15% Captisol solution [1].
  • Mix evenly until a uniform suspension is formed. The mixed solution should be used immediately for optimal results [1].

Administration Procedure:

  • Restraint: Restrain the mouse using a scruffing technique [2].
  • Injection Site: The injection should be given in the lower left or right quadrant of the abdomen to avoid vital organs [2].
  • Needle: Use a 25-27 gauge needle [2].
  • Injection: Insert the needle at a 10-30 degree angle. Aspirate slightly before injection; if no fluid is drawn back, proceed to inject the solution slowly. A sudden lack of resistance can indicate injection into the intestine [2].

Key In Vivo Findings with IP Administration

The efficacy of this compound administered via IP injection has been demonstrated in several human tumor xenograft models.

Tumor Model Key Findings Administered Dose & Schedule
HCT116 (Colon Cancer) Dose-dependent inhibition of histone H3 phosphorylation; increased caspase-3; significant tumor growth inhibition [1] [3]. 50 and 100 mg/kg [1]
Multiple Models (e.g., PC-3, H1299, A375) Potent anti-tumor activity with tumor growth inhibition rates of 54% to 91% [4] [5]. 170 mg/kg [4] [5]
HCT116 in Combination Sequential treatment (this compound followed 24h later by docetaxel) potentiated antitumor activity [6]. Sequential dosing with docetaxel [6]

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound? this compound is a potent, selective, and ATP-competitive pan-Aurora kinase inhibitor. It targets Aurora A, Aurora B, and Aurora C with IC50 values of 9 nM, 31 nM, and 3 nM, respectively [1] [5] [3]. By inhibiting these kinases, it disrupts critical mitotic processes, leading to cell cycle defects, inhibition of proliferation, and induction of apoptosis in cancer cells [7] [3].

Q2: Are there any synergistic combinations reported with this compound? Yes, research indicates that this compound shows broad therapeutic potential when combined with other agents.

  • Synergistic Effects: Strong synergy was observed when this compound was administered sequentially (this compound first, followed 24 hours later) with microtubule-targeted agents like docetaxel or vincristine, or with gemcitabine [6].
  • Additive Effects: Concurrent or sequential administration with other chemotherapeutics like carboplatin, 5-fluorouracil, daunomycin, and SN-38 (active metabolite of irinotecan) showed predominantly additive antiproliferative effects [6].
  • In Vivo Validation: The sequential combination of this compound followed by docetaxel was shown to potentiate antitumor activity in xenograft models [6].

Q3: My injection solution appears cloudy. Is this normal? Yes. This compound Mesylate is insoluble in water [5]. When formulated in a vehicle like 15% Captisol or CMC-Na, it forms a homogeneous suspension, not a clear solution [1]. It is crucial to mix the suspension evenly immediately before drawing it into the syringe to ensure accurate dosing.

Troubleshooting Common Issues

  • Problem: Loss of suspension homogeneity during dosing.
    • Solution: Vortex the formulation vial immediately before drawing each dose.
  • Problem: Signs of organ puncture after injection (e.g., rapid deterioration of mouse health).
    • Solution: Ensure proper scruffing technique positions the mouse's head downward, so its intestines fall forward. Always use the lower abdominal quadrants and the correct needle angle.
  • Problem: Lack of expected efficacy in the model.
    • Solution: Verify the dosing calculations and the preparation of the vehicle. Confirm the activity of the compound through a pharmacodynamic marker, such as the reduction of phosphorylated histone H3 (a substrate of Aurora B) in tumor samples [1] [3].

Experimental Workflow & Mechanism of Action

The diagram below outlines the logical workflow for planning and analyzing an in vivo study with this compound.

workflow Start Plan In Vivo Experiment A Formulate Compound (15% Captisol Suspension) Start->A B IP Administration (42.5-100 mg/kg) A->B C Mechanism of Action in Cell B->C C1 Inhibits Aurora A/B/C C->C1 D Downstream Effects in Tumor D1 Inhibits Histone H3 Phosphorylation D->D1 E Analysis & Validation E1 Flow Cytometry (Cell Cycle, Apoptosis) E->E1 C2 Disrupts Mitosis C1->C2 C3 Bypasses Spindle Checkpoint C2->C3 C3->D D2 Induces Polyploidy & Mitotic Defects D1->D2 D3 Triggers Apoptosis D2->D3 D3->E E2 Western Blot (pHH3, Caspase-3) E1->E2 E3 Tumor Volume Measurement E2->E3

In Vivo Experiment Workflow for this compound

References

SNS-314 combination therapy sequencing challenges

Author: Smolecule Technical Support Team. Date: February 2026

Key Experimental Findings on Sequencing

The core challenge of therapy sequencing is addressed in a study using the HCT116 colorectal carcinoma model [1]. The research highlights that the sequence of administration is critical for achieving synergistic, rather than merely additive, effects.

The table below summarizes the outcomes of different combination schedules from this study:

Combination Partner Administration Schedule Observed Effect
Docetaxel or Vincristine SNS-314 followed by the microtubule-targeted agent Strong synergy and most profound antiproliferative effect [1]
Gemcitabine Sequential (order not specified in abstract) Synergy [1]
Carboplatin, 5-FU, Daunomycin, SN-38 Sequential (order not specified in abstract) Additive effect [1]
Various chemotherapeutics Concurrent administration Predominantly additive effects [1]

Detailed Experimental Protocol

For researchers aiming to replicate the most successful synergistic sequence, here is the detailed methodology from the key study [1].

  • Cell Line: HCT116 human colorectal carcinoma (with intact or depleted p53 levels).
  • Compound: this compound Mesylate [2].
  • Dosing:
    • In vitro: The study used a concentration of ~125 nM this compound. Cell viability was measured after a 48-hour incubation period [2].
    • In vivo (Xenograft model): this compound was administered intraperitoneally at a dose of ≤42.5 mg/kg [2].
  • Sequential Treatment Workflow in Vitro:
    • Pre-treatment: Incubate cells with this compound for 24 hours.
    • Wash: Remove the this compound-containing medium and wash the cells with PBS.
    • Secondary Treatment: Add fresh culture medium containing the second chemotherapeutic agent (e.g., docetaxel or vincristine).
    • Incubation: Continue the incubation for an additional 24 hours before assaying for apoptosis or cell viability [1] [2].
  • Key Assays:
    • Viability: CellTiter-Blue Cell Viability Assay.
    • Cytotoxicity: CellTiter-Glo Luminescent Cell Viability Assay (measures ATP).
    • Apoptosis: Caspase-Glo 3/7 Assay [2].

The following diagram illustrates the sequential therapy workflow and its proposed mechanism based on the published study.

G Start Start Experiment Step1 Treat with this compound (24 hours) Start->Step1 Step2 Wash with PBS Step1->Step2 Mech1 Aurora Kinase Inhibition: Bypasses mitotic checkpoint Step1->Mech1 Step3 Treat with Docetaxel or Vincristine (24 hours) Step2->Step3 Step4 Assay for Apoptosis and Viability Step3->Step4 Mech2 Spindle Toxin Action: Induces mitotic catastrophe Step3->Mech2 Outcome Synergistic Cell Death Mech1->Outcome Mech2->Outcome

Potential FAQs for a Technical Support Center

Based on the search results, here are answers to anticipated user questions.

Q: What is the recommended sequence for combining this compound with docetaxel? A: The pre-clinical data strongly supports a sequential schedule where cells are treated with this compound first, followed 24 hours later by docetaxel. This sequence was key to achieving synergistic anti-proliferative effects in the HCT116 model [1].

Q: How can I confirm target engagement by this compound in my in vivo model? A: A validated pharmacodynamic biomarker is the reduction of phosphorylated Histone H3 (Ser10) levels in tumor tissues. Studies in HCT116 xenografts showed that this compound treatment caused a dose-dependent inhibition of Histone H3 phosphorylation, indicating effective Aurora B inhibition [1] [2].

Q: What is the proposed mechanism for the synergy with microtubule-targeted agents? A: The mechanism is biologically logical. This compound, as an Aurora kinase inhibitor, disrupts the mitotic spindle assembly checkpoint and prevents cytokinesis. When a microtubule-stabilizing agent like docetaxel is added afterward, it pushes these already-vulnerable cells into mitotic catastrophe, leading to greatly enhanced cell death [1].

Q: Has this sequential approach been tested in other cancer types? A: While the primary data for this sequence is from a colon carcinoma model, the underlying mechanism is fundamental to cell division. One study also used this compound in investigations of acute myeloid leukemia (AML), though in a different context involving FLT3 and BTK inhibition [3]. The general principle may be transferable but requires validation in other models.

Important Considerations for Your Content

  • Context is Key: Emphasize that the provided protocols and data are from specific pre-clinical models. Efficacy and optimal sequencing may vary across different cell lines or in vivo systems.
  • Mechanistic Explanation: Including the "why" behind the protocol (as in the diagram and FAQ) is crucial for troubleshooting. It helps scientists understand the principles and adjust experiments logically if they encounter issues.
  • Current Status: You can note that this compound was investigated in a Phase 1 clinical trial for advanced solid tumors (NCT00519662), which has been completed [2]. This information can provide context on the compound's development stage.

References

SNS-314 stability and storage conditions

Author: Smolecule Technical Support Team. Date: February 2026

Storage & Handling Conditions

The table below summarizes the recommended storage conditions for SNS-314 to ensure its stability over time [1] [2].

Formulation Recommended Temperature Stability Duration Notes
Powder (Solid) -20°C 3 years Keep container tightly sealed in a cool, well-ventilated area [1].
Powder (Solid) 4°C (Refrigerator) 2 years [1] [3]
Solution in DMSO -80°C 6 months Use fresh, moisture-absorbing DMSO as it can reduce solubility [1] [4].
Solution in DMSO -20°C 1 month [1] [5]

Solubility & Preparation Guidelines

For experimental use, this compound has specific solubility properties. The mesylate salt form may offer improved solubility in certain contexts [6] [5].

Solvent Solubility Notes / Typical Working Concentrations
DMSO >50 mg/mL (approx. 232 mM for freebase); 2 mg/mL (mesylate salt, clear) Hygroscopic; use fresh, dry DMSO. Stock solutions are often prepared at 100 mg/mL [1] [4] [2].
Water Insoluble Requires formulation for in vivo studies [4] [2].
Ethanol Insoluble or <1 mg/mL Not recommended for preparing stock solutions [4] [2].

Example Protocol: Preparing a Solution for Cell-Based Assays

  • Equilibrate: Allow the this compound vial to reach room temperature before opening to prevent moisture condensation.
  • Weigh: Quickly weigh the required amount of powder.
  • Dissolve: Add the powder to the appropriate volume of pure, anhydrous DMSO to create a concentrated stock solution (e.g., 50-100 mg/mL).
  • Aliquot: Divide the stock solution into single-use aliquots.
  • Store: Store the aliquots at -80°C. Avoid repeated freeze-thaw cycles.

Troubleshooting Common Issues

Here are solutions to problems you might encounter when working with this compound:

  • Unexpected Precipitation: This is often due to water in the DMSO or the use of old stock solution.

    • Solution: Use fresh, sealed, anhydrous DMSO. When thawing a DMSO aliquot, ensure it is completely dry on the outside. If precipitation occurs in a working dilution, briefly sonicate and vortex the solution.
  • Loss of Biological Activity: This can result from degradation due to improper storage or handling.

    • Solution: Verify that storage temperatures are maintained. Adhere to the recommended stability timelines. Always use clean, dry pipettes and vials to avoid contamination.
  • Formulating for Animal Studies:

    • Solution: Since this compound is insoluble in water, it must be formulated for in vivo administration. One validated method is to use 15% Captisol, where a concentration of 10 mg/mL can be achieved to form a homogeneous suspension [4]. Other formulations using vehicles like CMC-Na are also documented [4] [2].

Stability Concerns & Mechanisms

The stability recommendations are designed to mitigate two primary chemical degradation pathways, which can be visualized as follows:

  • Hydrolytic Degradation: The structure of this compound contains functional groups (like the urea moiety) that can be susceptible to breakdown by water (hydrolysis) [7] [2]. Storing the powder desiccated and using anhydrous solvents are critical to prevent this.
  • Oxidative Stress: Exposure to oxygen in the air and higher temperatures can accelerate chemical reactions that degrade the compound. Low-temperature storage under an inert gas significantly slows these processes [6].

Key Takeaways for Researchers

  • Adhere to Temperature Guidelines: Strictly follow the -20°C for powder and -80°C for DMSO stock solutions to maximize compound longevity.
  • Control Moisture: The number one enemy in daily use is often water in the DMSO or humid air. Handle the compound quickly and in a dry environment.
  • Validate Your Solutions: If you suspect an experiment has failed due to compound degradation, compare the results with a fresh aliquot from a properly stored stock.

References

SNS-314 pharmacokinetics half-life tumor tissue

Author: Smolecule Technical Support Team. Date: February 2026

Pharmacokinetic & Pharmacodynamic Profile

The table below summarizes the quantitative data available from preclinical studies on SNS-314.

Parameter Value / Finding Model/Context Source
Half-life in Tumor Tissue 7.5 hours HCT116 human colon cancer xenograft model in mice [1]
Half-life in Plasma 4.7 hours HCT116 human colon cancer xenograft model in mice [1]
In Vivo Biomarker Inhibition Dose-dependent inhibition of histone H3 phosphorylation for at least 10 hours HCT116 xenografts; doses of 50 and 100 mg/kg [1] [2]
In Vivo Tumor Growth Inhibition Significant, dose-dependent inhibition under various schedules (e.g., weekly, bi-weekly) Multiple xenograft models [1] [2]
Cellular Phenotypes Increased nuclear size, polyploidy, and increased caspase-3 (apoptosis) HCT116 tumors from treated animals [1] [2]

Experimental Protocols for Key Assays

For researchers looking to replicate or understand the studies, here are the methodologies for key experiments.

Aurora-A Kinase Biochemical Assay (IC50 Determination)

This protocol outlines how the potency of this compound was biochemically measured [3].

  • Enzyme Source: Humanized mouse Aurora A (amino acids 107-403) expressed in E. coli.
  • Assay Buffer: 10 mM Tris HCl (pH 7.2), 10 mM MgCl₂, 0.05% NaN₃, 0.01% Tween-20, and 0.1% BSA.
  • Reaction Conditions:
    • Final ATP concentration: 10 mM.
    • Final Aurora A concentration: 2 nM.
    • Substrate: FAM-PKAtide at 50 nM.
    • Incubation: 25 minutes at 21°C.
  • Compound Testing: Compounds are titrated in DMSO and diluted in the assay buffer.
  • Detection: The kinase reaction is combined with a Progressive Binding Solution. Phosphorylated PKAtide is detected using fluorescence polarization (excitation 485 nm, emission 530 nm).
  • Data Analysis: Percent relative enzymatic activity is calculated and normalized to positive controls (DMSO only). IC₅₀ values are generated using a sigmoidal dose-response curve-fit in software like GraphPad Prism.
In Vivo Efficacy and Pharmacodynamics in Xenograft Models

This describes the key in vivo study that generated the half-life and efficacy data [1] [2].

  • Animal Model: nu/nu mice with HCT116 human colon cancer cells injected subcutaneously.
  • Dosing: this compound was administered intraperitoneally (i.p.) at various doses (e.g., 50 mg/kg, 100 mg/kg) and on multiple schedules (e.g., weekly, bi-weekly, 5 days on/9 days off).
  • Pharmacodynamic Readout: Inhibition of Aurora B kinase activity in tumors was measured by a reduction in phosphorylated histone H3 (Ser10) levels via immunohistochemistry or Western blot.
  • Efficacy Readout: Tumor volume was measured regularly to calculate percent tumor growth inhibition (%TGI).
  • Apoptosis Measurement: Induction of apoptosis in tumors was confirmed by measuring increased levels of cleaved caspase-3.
  • PK/PD Analysis: Tumor and plasma samples were collected at various time points post-dose to determine drug concentration (for half-life calculation) and correlate it with the duration of histone H3 phosphorylation inhibition.

Mechanism of Action and Experimental Workflow

The following diagram illustrates the mechanism of this compound and the workflow for testing its activity, from the biochemical level to in vivo validation.

G cluster_in_vitro In Vitro Validation cluster_in_vivo In Vivo Validation ATP-binding site ATP-binding site Aurora Kinase (A, B, C) Aurora Kinase (A, B, C) ATP-binding site->Aurora Kinase (A, B, C) Blocks activity of Mitotic Progression Mitotic Progression Aurora Kinase (A, B, C)->Mitotic Progression Disrupts Polyploidy & Mitotic Catastrophe Polyploidy & Mitotic Catastrophe Mitotic Progression->Polyploidy & Mitotic Catastrophe Leads to pHH3 Inhibition pHH3 Inhibition Mitotic Progression->pHH3 Inhibition Measured by Apoptosis (Cell Death) Apoptosis (Cell Death) Polyploidy & Mitotic Catastrophe->Apoptosis (Cell Death) Induces In Vivo pHH3 Reduction In Vivo pHH3 Reduction Polyploidy & Mitotic Catastrophe->In Vivo pHH3 Reduction Confirmed via Cell Viability Assay Cell Viability Assay Apoptosis (Cell Death)->Cell Viability Assay Measured by Caspase-3/7 Assay Caspase-3/7 Assay Apoptosis (Cell Death)->Caspase-3/7 Assay Measured by In Vivo Caspase-3 In Vivo Caspase-3 Apoptosis (Cell Death)->In Vivo Caspase-3 Confirmed via SNS314 SNS314 SNS314->ATP-binding site Inhibits Tumor Growth Inhibition Tumor Growth Inhibition In Vivo pHH3 Reduction->Tumor Growth Inhibition Correlates with In Vivo Caspase-3->Tumor Growth Inhibition Correlates with

Important Technical Notes for Researchers

  • Biomarker for Target Engagement: The inhibition of histone H3 phosphorylation (at Ser10) is a direct and widely used biomarker for Aurora B kinase inhibition in both cellular and in vivo models [1] [2]. This is a crucial assay for confirming that this compound is hitting its intended target in your experimental system.
  • Synergy with Other Agents: Research indicates that this compound shows synergistic effects when used sequentially with microtubule-targeted agents like docetaxel or vincristine [4]. This suggests a promising combinatorial strategy where this compound is administered first to disrupt mitosis, followed by a spindle poison to enhance mitotic catastrophe.
  • Data Currency: The available pharmacokinetic and experimental data for this compound is from preclinical studies published between 2009 and 2012. The clinical status of the drug, according to the search results, is Phase 1 (completed) for advanced solid tumors [3]. More recent data from later-phase clinical trials is not available in the search results.

References

SNS-314 Drug Profile & Quantitative Data

Author: Smolecule Technical Support Team. Date: February 2026

The following table summarizes the core biochemical data for SNS-314, which is crucial for understanding its potential selectivity [1] [2].

Property Description
Drug Name This compound
Modality Small Molecule
Primary Target Aurora Kinases A, B, and C
Mechanism of Action Potent and selective inhibitor of Aurora kinases A, B, and C. It disrupts mitotic spindle formation, prevents cytokinesis, and leads to endoreduplication and cell death.
Investigated Condition Advanced solid tumors
Development Status Investigational (Phase 1 clinical studies completed)

The table below details its potency (IC50 values) against the Aurora kinase family [2].

Kinase Target Potency (IC50)
Aurora Kinase C 3 nM
Aurora Kinase A 9 nM
Aurora Kinase B 31 nM

Experimental Guidance for Toxicity Assessment

Since this compound is designed to target dividing cells, its potential toxicity to normal cells is likely tied to proliferating tissues (e.g., bone marrow, gastrointestinal mucosa, hair follicles) [1]. Here are methodologies to evaluate this.

In Vitro Cytotoxicity and Selectivity Assessment

This protocol helps compare the drug's effect on cancer versus non-cancerous cells to establish a selectivity index [2].

  • Cell Lines:
    • Cancer Models: Use relevant cancer cell lines, such as HCT116 (colorectal carcinoma).
    • Normal Cell Controls: Use non-transformed, proliferating control cell lines (e.g., HaCaT, HEK293T, CRL-7250, NIH-3T3) [3].
  • Dosing:
    • Prepare a serial dilution of this compound. A tested concentration range can be from 0 to 125 nM [2].
    • Use DMSO as a vehicle control.
  • Incubation and Analysis:
    • Treat cells for a set period (e.g., 48-72 hours).
    • Assess cell viability using assays like CellTiter-Blue or CellTiter-Glo to measure metabolic activity or intracellular ATP.
    • Calculate the Area Under the dose-response Curve (AUC). A lower AUC indicates greater effectiveness. Compare the AUC of cancer cells to normal cells to identify a therapeutic window [3].
In Vivo Efficacy and Toxicity Modeling

Preclinical animal models can assess both anti-tumor activity and general toxicity [2].

  • Animal Model: Use immunocompromised mice (e.g., nu/nu mice) implanted with human cancer cell xenografts (e.g., HCT116).
  • Dosing Regimen:
    • Test doses such as 50 mg/kg and 100 mg/kg of this compound Mesylate via intraperitoneal (i.p.) injection [2].
    • Monitor for signs of toxicity, including body weight loss, reduced activity, and blood counts (indicative of bone marrow suppression).
  • Pharmacodynamic (PD) Biomarker Analysis:
    • Analyze tumor tissues for evidence of target engagement. A key biomarker is the reduction of phosphorylated histone H3 levels, which indicates effective inhibition of Aurora B kinase activity in vivo [2].
    • Look for other markers of drug effect, such as increased caspase-3 (apoptosis) and enlarged nuclei [2].

Mechanism of Action & Therapeutic Window

The following diagram illustrates the theoretical basis for this compound's selective toxicity toward cancer cells, which is key to understanding its potential therapeutic window.

cluster_normal Normal Cells (Mostly Quiescent) cluster_cancer Cancer Cells (Highly Proliferative) This compound Administered This compound Administered Inhibition of Aurora A/B/C Kinases Inhibition of Aurora A/B/C Kinases This compound Administered->Inhibition of Aurora A/B/C Kinases Mitotic Spindle Disruption Mitotic Spindle Disruption Inhibition of Aurora A/B/C Kinases->Mitotic Spindle Disruption Failed Cytokinesis Failed Cytokinesis Inhibition of Aurora A/B/C Kinases->Failed Cytokinesis Spindle Assembly Checkpoint Bypass Spindle Assembly Checkpoint Bypass Mitotic Spindle Disruption->Spindle Assembly Checkpoint Bypass Endoreduplication Endoreduplication Failed Cytokinesis->Endoreduplication Spindle Assembly Checkpoint Bypass->Endoreduplication Apoptosis (Cell Death) Apoptosis (Cell Death) Endoreduplication->Apoptosis (Cell Death) Normal Cell Normal Cell Minimal Mitotic Activity Minimal Mitotic Activity Normal Cell->Minimal Mitotic Activity Low this compound Impact Low this compound Impact Minimal Mitotic Activity->Low this compound Impact Cancer Cell Cancer Cell High Mitotic Activity High Mitotic Activity Cancer Cell->High Mitotic Activity High this compound Impact High this compound Impact High Mitotic Activity->High this compound Impact High this compound Impact->Apoptosis (Cell Death)

Frequently Asked Questions

What is the primary rationale behind developing this compound for cancer? this compound exploits a fundamental difference between most cancer cells and normal cells: rapid and continuous proliferation. By inhibiting Aurora kinases, which are essential for cell division, it selectively targets and kills tumor cells that are actively dividing, while largely sparing quiescent normal cells [1].

Are there any specific biomarkers to monitor this compound activity and potential toxicity? Yes. A key pharmacodynamic biomarker for Aurora B inhibition is a reduction in phosphorylated histone H3 in tumor tissue. For monitoring potential toxicity, standard hematological and biochemical panels should be used to check for bone marrow suppression (neutropenia, thrombocytopenia) and other organ toxicities [2].

Has clinical data for this compound been published? A Phase I clinical trial (NCT00519662) for patients with advanced solid tumors has been completed. However, the final results and conclusions from this study do not appear to be readily available in the public literature at this time [2].

References

SNS-314 overcoming chemoresistance strategies

Author: Smolecule Technical Support Team. Date: February 2026

SNS-314 Fact Sheet

The table below summarizes the core characteristics of this compound based on the search results.

Property Description
Drug Name This compound [1]
Mechanism of Action Potent and selective pan-Aurora kinase inhibitor (Aurora A, B, and C) [2] [1] [3]
Primary Indication (Investigational) Advanced solid tumors [2] [1]
Relevance to Chemoresistance Shows synergy with chemotherapeutics, particularly in sequential administration with microtubule-targeted agents (e.g., docetaxel) [2]

Strategies for Overcoming Chemoresistance with this compound

The following table details the key strategies and experimental findings related to using this compound to combat chemoresistance.

Strategy Experimental Model Key Findings & Synergy
Sequential Combination with Microtubule-Targeted Agents [2] HCT116 colon carcinoma cell line; xenograft models [2] Profound antiproliferative effect and synergy when this compound is administered before docetaxel or vincristine [2]. In vivo, this compound potentiated the antitumor activity of docetaxel [2].
Concurrent & Sequential Combination with Other Chemotherapeutics [2] HCT116 cells (with intact or depleted p53) [2] Additive effects with carboplatin, 5-FU, daunomycin, and SN-38 under concurrent or sequential schedules [2]. Synergy observed in sequential schedules with gemcitabine [2].
Inhibition of Necroptosis [4] Murine L929sAhFas and human HT29 cell lines [4] This compound inhibits RIPK1-dependent necroptosis (IC50 of 0.4 µM), an additional cell death mechanism that may be leveraged in resistant cancers [4].

Experimental Protocols & Workflows

To help you implement these strategies in your research, here are detailed methodologies for key experiments cited in the literature.

Protocol 1: In Vitro Assessment of Combination Efficacy in HCT116 Cells [2] [3]

This protocol is used to test the synergistic effects of this compound with other chemotherapeutic agents.

1. Cell Seeding and Culture

  • Seed HCT116 colorectal carcinoma cells (with intact or depleted p53) in 96-well tissue culture plates at a density of 1.5-2 × 10³ cells/well [3].
  • Allow cells to adhere and grow under standard conditions (37°C, 5% CO₂).

2. Drug Treatment Scheduling

  • For Sequential Scheduling (Most Synergistic for Microtubule Agents):
    • Step 1: Treat cells with this compound for 24 hours [2].
    • Step 2: Wash the wells with 200 µL of 1× PBS to remove the drug [3].
    • Step 3: Add fresh medium containing the second chemotherapeutic agent (e.g., docetaxel, vincristine, gemcitabine) for an additional 24-72 hours [2] [3].
  • For Concurrent Scheduling:
    • Treat cells with a combination of this compound and the chemotherapeutic agent simultaneously for 48-72 hours [2].

3. Viability and Cytotoxicity Assessment

  • Cell Viability (Proliferation): Use the CellTiter-Blue Cell Viability Assay. Incubate plates for 5 days post-treatment initiation, then measure fluorescence to determine the ratio of viable treated cells versus control cells [3].
  • Cytotoxicity (Cell Death): Use the CellTiter-Glo Luminescent Cell Viability Assay to measure intracellular ATP levels as a marker of cell death after 72 hours of total treatment [3].
  • Apoptosis: Use the Caspase-Glo 3/7 Assay to measure caspase activation as a marker of apoptosis. This is typically performed after the sequential schedule (24h this compound + 24h second agent) [3].

The workflow for this sequential treatment and analysis is summarized in the following diagram:

G cluster_assays Endpoint Assays start Seed HCT116 cells in 96-well plate step1 Treat with this compound for 24 hours start->step1 step2 Wash with PBS step1->step2 step3 Treat with 2nd Agent (e.g., Docetaxel) for 24-72 hours step2->step3 assay Perform Endpoint Assays step3->assay assay1 CellTiter-Blue (Viability) assay->assay1 assay2 CellTiter-Glo (Cytotoxicity) assay->assay2 assay3 Caspase-Glo 3/7 (Apoptosis) assay->assay3

Protocol 2: In Vivo Efficacy in HCT116 Xenograft Model [2] [3]

This protocol validates the in vivo antitumor activity of this compound combinations.

1. Model Establishment

  • Inject HCT116 cells subcutaneously into the right flank of nu/nu (athymic nude) mice [3].

2. Dosing Regimen

  • Once tumors are established, administer this compound via intraperitoneal (i.p.) injection at doses such as ≤42.5 mg/kg, 50 mg/kg, or 100 mg/kg [3].
  • For combination studies, administer a second agent (e.g., docetaxel) according to its specific efficacy and safety profile [2].

3. Efficacy and Pharmacodynamic (PD) Analysis

  • Monitor and calculate tumor volume regularly to determine Tumor Growth Inhibition [2] [3].
  • Analyze tumor tissue homogenates by Western Blot or IHC to assess PD biomarkers:
    • Reduction of phosphorylated Histone H3 (Ser10): Confirms effective Aurora B inhibition in vivo [3].
    • Increased Cleaved Caspase-3: Induces apoptosis [3].
    • Appearance of Increased Nuclear Size: A phenotypic marker of mitotic catastrophe and endoreduplication [3].

Troubleshooting Guide & FAQs

Q1: Why is the scheduling of drug administration so critical for achieving synergy with microtubule-targeted agents?

A1: The sequence is critical due to the mechanism of action. Aurora kinase inhibition by this compound causes cells to bypass the mitotic spindle assembly checkpoint and fail cytokinesis, leading to cells with multiplied DNA content (endoreduplication) [2]. When these polyploid cells are subsequently exposed to a microtubule-targeted agent like docetaxel, they undergo enhanced mitotic catastrophe and cell death, resulting in strong synergy [2]. Administering the microtubule agent first arrests cells in mitosis, potentially limiting the population that this compound can affect.

Q2: Our viability assays show unexpected results. What other cell death pathways should we investigate?

A2: Beyond apoptosis and mitotic catastrophe, research indicates that this compound can also inhibit RIPK1-dependent necroptosis [4]. If your model involves cell death pathways beyond classic apoptosis, consider using specific necroptosis inducers and inhibitors in your assays. Note that this off-target effect occurs at a higher IC50 (0.4 µM) than its primary Aurora kinase inhibition [4].

Q3: What are the key pharmacodynamic biomarkers to confirm this compound's target engagement and activity in vitro and in vivo?

A3:

  • In Vitro: Observe cells for morphological signs of endoreduplication (increased nuclear size) using high-content imaging [4].
  • In Vivo: The most robust biomarker is a dose-dependent reduction of phosphorylated Histone H3 (Ser10) in tumor tissues, indicating effective Aurora B inhibition [3]. Also, monitor for increased caspase-3 cleavage and nuclear size [3].

Mechanism of Action and Signaling Pathway

The core mechanism by which this compound overcomes resistance involves a precisely orchestrated disruption of cell division, which synergizes with standard chemotherapy. The following diagram illustrates this key sequential strategy:

G SNS This compound Treatment (Step 1) Mech Inhibits Aurora A & B SNS->Mech Effect1 Bypasses mitotic checkpoint & fails cytokinesis Mech->Effect1 Effect2 Cell undergoes endoreduplication (polyploidy) Effect1->Effect2 Chemo Microtubule Agent (e.g., Docetaxel) (Step 2) Effect2->Chemo Sequential Effect3 Activates spindle assembly checkpoint Chemo->Effect3 Final Augmented Mitotic Catastrophe & Cell Death Effect3->Final

References

SNS-314 biomarker identification histone H3 phosphorylation

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions

  • What does a decrease in phospho-histone H3 (pH3) signal indicate in my experiment? A decrease in pH3 levels is a direct indicator of successful target engagement by SNS-314. It shows that Aurora B kinase activity is being inhibited, which prevents the phosphorylation of histone H3 at Serine 10. This is a positive sign that the drug is working as intended in your model system [1] [2].

  • My in vivo tumor model shows only a partial reduction in pH3. What could be the reason? Partial inhibition can be due to several factors. First, check the dosing and schedule. The effect is dose-dependent and transient. In HCT116 xenograft models, 50 and 100 mg/kg of this compound inhibited pH3 for at least 10 hours [1]. Ensure you are collecting tumor samples at the appropriate time post-dose to capture the peak effect. Second, consider tumor penetration and heterogeneity, which can lead to variable biomarker suppression.

  • What are the expected cellular phenotypes alongside pH3 reduction? Consistent with Aurora B inhibition, you should observe a cascade of cellular events:

    • Cell Cycle Defects: Accumulation of cells with 4N DNA content (tetraploidy) due to failure of cytokinesis, leading to subsequent rounds of endoreduplication and polyploidy [2].
    • Apoptosis: Induction of programmed cell death, often measurable by increased caspase-3/7 activity [1] [3].
    • Morphological Changes: Appearance of cells with enlarged nuclei [1].

Experimental Data Summary

The following table summarizes key quantitative data from the literature on the use of histone H3 phosphorylation as a biomarker for this compound activity.

Experimental Model This compound Dose/Concentration Effect on Histone H3 Phosphorylation Associated Phenotypes Source
HCT116 colon cancer xenograft 50 mg/kg & 100 mg/kg Dose-dependent inhibition for ≥10 hours Increased caspase-3, enlarged nuclei, significant tumor growth inhibition [1]
HCT116 cells (in vitro) ~125 nM (Cell Research) Decrease after 16 hours (Western blot) Cell cycle arrest in 4N DNA phase [3]
HCT116 cells (in vitro) <16 nM (EC50) Decrease after 16 hours (Western blot) Cell cycle arrest in 4N DNA phase [4]

Experimental Protocols & Workflows

Here is a generalized workflow for detecting and quantifying histone H3 phosphorylation as a biomarker in both in vitro and in vivo studies involving this compound.

G cluster_0 Analysis Methods Start Start Experiment InVitro In Vitro Cell Treatment Start->InVitro InVivo In Vivo Animal Dosing Start->InVivo SampleCollection Sample Collection (Cell pellets or tumor tissues) InVitro->SampleCollection InVivo->SampleCollection AnalysisBranch Biomarker Analysis SampleCollection->AnalysisBranch WB Western Blot (Standard for protein level detection) AnalysisBranch->WB IHC Immunohistochemistry (IHC) (Preserves tissue morphology) AnalysisBranch->IHC ICC Immunocytochemistry (ICC) (For cells, provides spatial info) AnalysisBranch->ICC FACS Flow Cytometry (FACS) (Single-cell quantification) AnalysisBranch->FACS

Protocol Details:

  • Treatment & Dosing:

    • In vitro: Treat cancer cell lines (e.g., HCT116) with this compound across a concentration range (e.g., from low nM to ~125 nM) for a defined period, typically 16-24 hours, to observe the maximum mitotic inhibitory effect [1] [3].
    • In vivo: Administer this compound to tumor-bearing mice at efficacious doses (e.g., 50-100 mg/kg) via intraperitoneal injection. The dosing schedule (e.g., single dose, weekly, or 5 days on/9 days off) can be flexible, but biomarker sampling time is critical [1].
  • Sample Collection:

    • Collect cell pellets or tumor tissues at specific time points post-treatment. For in vivo time-course studies, samples are often taken at multiple times (e.g., 2, 6, 10, 24 hours) to capture the kinetics of pH3 suppression [1].
  • Biomarker Detection & Analysis:

    • Western Blotting: The most common method to detect global changes in pH3 (Ser10) levels. Use a specific anti-phospho-histone H3 (Ser10) antibody. The reduction in band intensity is quantified and normalized to total histone H3 or a loading control [1] [3].
    • Immunohistochemistry (IHC) / Immunocytochemistry (ICC): Used to visualize the spatial localization of pH3-positive cells within a tumor section or culture. This allows you to assess tumor heterogeneity in response to treatment. The result is a reduction in the number of pH3-positive mitotic figures.
    • Flow Cytometry: Enables quantitative analysis of pH3 at a single-cell level. Cells are stained intracellularly with the pH3 antibody along with a DNA dye (e.g., PI). This allows you to correlate pH3 levels with cell cycle position (e.g., G2/M phase) and DNA ploidy (4N accumulation) simultaneously [3].

The Underlying Signaling Pathway

The following diagram illustrates the core signaling pathway that links this compound to the histone H3 phosphorylation biomarker and the resulting cellular effects.

G cluster_pheno SNS314 This compound Administration AurB Aurora Kinase B (AURKB) Inhibition SNS314->AurB Targets pH3 Histone H3 Phosphorylation (Ser10) Reduced AurB->pH3 Directly Inhibits Phenotype Cellular Phenotypes pH3->Phenotype P1 Failed Cytokinesis Phenotype->P1 P2 Endoreduplication Phenotype->P2 P3 Polyploidy (4N+ DNA) Phenotype->P3 P4 Apoptosis Phenotype->P4

References

Frequently Asked Questions: SNS-314 Core Information

Author: Smolecule Technical Support Team. Date: February 2026

  • Q1: What is the primary mechanism of action of SNS-314? A1: this compound is a potent, selective, pan-Aurora kinase inhibitor. It acts as an ATP-competitive inhibitor, simultaneously targeting Aurora A, B, and C, which are serine/threonine kinases critical for proper cell division (mitosis) [1] [2]. Inhibition leads to disrupted mitosis, cell cycle arrest, and ultimately, apoptosis (programmed cell death) in cancer cells [1].

  • Q2: What are the established IC50 values for this compound against the Aurora kinases? A2: The following table summarizes its potent biochemical activity [3]:

Aurora Kinase Isoform IC50 Value
Aurora C 3 nM
Aurora A 9 nM
Aurora B 31 nM
  • Q3: What is a key pharmacodynamic marker for confirming this compound activity in vivo? A3: Inhibition of histone H3 phosphorylation (pHH3) is a well-validated cellular marker for Aurora B inhibition [1]. A reduction in pHH3 levels in tumor tissues from treated xenograft models confirms successful target engagement of this compound in vivo [1].

  • Q4: Does this compound show synergy with other chemotherapeutic agents? A4: Yes, schedule-dependent synergy has been observed. The most profound synergistic anti-proliferative effects occur when this compound is administered before microtubule-targeting agents like docetaxel or vincristine [4]. This sequence is thought to bypass the mitotic checkpoint, augmenting subsequent mitotic catastrophe [4].

Experimental Protocols & Data

In Vitro Cell Proliferation and Viability Assay

This protocol is used to determine the anti-proliferative effects of this compound on cancer cell lines [3].

  • Key Cell Lines: HCT116 (colorectal carcinoma), CAL-62 (anaplastic thyroid cancer) [3] [5].
  • Procedure:
    • Seed cells in 96-well plates at a density of 1.5-2 × 10³ cells/well.
    • Treat cells with a serial dilution of this compound. Typical concentrations range from low nanomolar to micromolar, with IC50 values often in the nanomolar range (e.g., 2.6 nM to 26.6 nM in ATC lines) [5].
    • Incubate for a set period (e.g., 48 or 72 hours).
    • Measure viability using a standard assay:
      • CellTiter-Blue Assay: Measures metabolic activity to assess viability [3].
      • CellTiter-Glo Assay: Measures intracellular ATP levels to determine cytotoxicity [3].
  • Data Analysis: Calculate the percentage of viable cells compared to a control (DMSO-treated) group to determine IC50 values.
In Vivo Xenograft Efficacy Study

This protocol assesses the anti-tumor activity of this compound in animal models [1] [3].

  • Model Establishment: Inoculate immunodeficient mice (e.g., nu/nu mice) subcutaneously with human cancer cells (e.g., HCT116) [3].
  • Dosing:
    • Dose Levels: Studies have used doses of 10, 50, and 100 mg/kg [1].
    • Administration: Intraperitoneal (i.p.) injection [3].
    • Flexible Schedules: Effective schedules include once weekly, bi-weekly, or a "5 days on, 9 days off" regimen [1].
  • Endpoint Analysis:
    • Tumor Volume: Monitor and measure tumors over time to calculate Tumor Growth Inhibition (TGI).
    • Pharmacodynamics (PD): Analyze tumor homogenates via Western Blot to confirm reduction in phosphorylated Histone H3 (pHH3) [1].
    • Biomarkers of Response: Immunohistochemistry (IHC) can show increased caspase-3 (apoptosis) and enlarged nuclei (polyploidy) in treated tumors [1].

Troubleshooting Common Experimental Issues

  • Issue: High variability in cell viability assay results.
    • Solution: Ensure cells are in the logarithmic growth phase when seeded and are at an optimal, low density to prevent over-confluence during the assay. Pre-warm all reagents to avoid temperature stress.
  • Issue: Lack of anti-tumor efficacy in a xenograft model.
    • Solution:
      • Confirm Dosing: Verify the concentration, formulation (e.g., using 15% Captisol), and stability of your this compound preparation [3].
      • Check PD Markers: Always include a cohort to analyze tumor pHH3 levels. If pHH3 is not suppressed, the issue is likely with compound bioavailability or dosing [1].
      • Optimize Schedule: Consider testing different dosing schedules, as a "5 days on/9 days off" regimen has shown efficacy while potentially managing toxicity [1].
  • Issue: Seeking enhanced efficacy in a resistant model.
    • Solution: Investigate sequential combination therapy. Preclinical data suggests treating with this compound first, followed 24 hours later by a microtubule-targeting agent like docetaxel, can produce significant synergy and tumor growth inhibition [4].

Mechanism of Action & Experimental Workflow

The following diagrams, created using Graphviz, illustrate the core mechanism of this compound and a streamlined experimental workflow.

Diagram 1: this compound Mechanism of Action and Cellular Consequences

This diagram outlines how this compound inhibition of Aurora kinases leads to anti-tumor effects.

Diagram 2: In Vitro to In Vivo Experimental Workflow

This diagram provides a logical overview of the key steps in evaluating this compound.

Important Note on Research Application

The information provided here is based on preclinical research findings. This compound has been evaluated in a Phase 1 clinical trial for solid tumors (NCT00519662) [3], and its status beyond that should be verified through current clinical databases before planning human studies.

References

SNS-314 vs other Aurora kinase inhibitors

Author: Smolecule Technical Support Team. Date: February 2026

Comparison of Aurora Kinase Inhibitors

Inhibitor Name Primary Target(s) & Selectivity Key Biochemical Potency (IC50/Ki) Clinical Trial Status (as of search results) Distinct Mechanisms & Combination Potential
SNS-314 [1] [2] Pan-Aurora (A, B, and C) [2] Potent and selective for Aurora A, B, and C; precise values not fully detailed in search results [2] Phase I (for advanced solid tumors); development status beyond this phase not reported [2] Bypasses spindle checkpoint, inhibits cytokinesis → endoreduplication → cell death [2]. Synergy with microtubule-targeted agents (docetaxel, vincristine) in sequence [1].

| Alisertib (MLN8237) [3] [4] | Aurora A-selective [3] [4] | Aurora A: 1.2 nM [3] Aurora B: 396.5 nM [3] | Multiple Phase I, II, and III trials investigated across various cancers [3]. | Induces mitotic spindle defects, G2-M arrest, and apoptosis. Also promotes degradation of MYCN (kinase-independent), relevant for neuroblastoma [3]. | | Barasertib (AZD1152) [3] [4] | Aurora B-selective [3] [4] | Aurora B (barasertib-hQPA): Ki < 0.001 µM [3] Aurora A (barasertib-hQPA): Ki = 1.4 µM [3] | Evaluated in Phase I/II studies, including acute myeloid leukemia (AML) [3]. | Inhibits Aurora B → overrides mitotic checkpoint → causes polyploidy and failure of cytokinesis → delayed cell death [3]. | | Danusertib (PHA-739358) [3] | Pan-Aurora [3] | Aurora A: 13 nM [3] Aurora B: 79 nM [3] | Has been assessed in clinical trials [3]. | A pan-Aurora inhibitor that has been investigated in various cancer types [3]. | | VX-680 (Tozasertib) [4] | Pan-Aurora [4] | Information not specified in search results | Among the first clinically tested Aurora inhibitors [4]. | A first-generation pan-Aurora kinase inhibitor [4]. |

Mechanisms of Action and Signaling Pathways

Aurora kinases are serine/threonine kinases with distinct mitotic functions. Aurora A regulates centrosome maturation, spindle assembly, and mitotic entry. Aurora B, as part of the Chromosomal Passenger Complex (CPC), is crucial for chromosome condensation, microtubule-kinetochore attachment correction, and cytokinesis [5] [3] [4]. Inhibitors cause cell death through distinct mechanisms based on their target.

aurora_inhibition cluster_2 Pan-Inhibition (e.g., this compound) AA_inhib Aurora A Inhibitor Defects Defects in spindle assembly AA_inhib->Defects Leads to MA Mitotic Arrest Defects->MA Causes Apoptosis Apoptosis MA->Apoptosis Eventually results in SharedDeath Ultimate Outcome: Apoptotic Cell Death AB_inhib Aurora B Inhibitor Override Override of mitotic checkpoint AB_inhib->Override Disrupts CPC & Overrides Polyploidy Polyploidy Override->Polyploidy Causes DelayedDeath Delayed Cell Death (Apoptosis) Polyploidy->DelayedDeath Leads to Pan_inhib Pan-Aurora Inhibitor Bypass Bypasses spindle checkpoint Pan_inhib->Bypass Combines effects & Bypasses NoCytokinesis Failure of Cytokinesis Bypass->NoCytokinesis Prevents Endoreduplication Endoreduplication NoCytokinesis->Endoreduplication Results in CellDeath Cell Death Endoreduplication->CellDeath Triggers

Experimental Data and Protocols

To help you evaluate and potentially apply these findings, here are summaries of key experimental methodologies from the search results.

In Vitro Combination Screening Protocol [1]

This protocol is used to identify synergistic effects, such as those observed with this compound and microtubule-targeted agents.

  • Cell Line: HCT116 colorectal carcinoma.
  • Dosing Schedules:
    • Concurrent: this compound and a chemotherapeutic (e.g., gemcitabine, docetaxel, vincristine) are administered at the same time.
    • Sequential: this compound is administered first, followed by the chemotherapeutic agent.
  • Outcome Measurement: Assessment of anti-proliferative effects. The most profound effects were observed with sequential administration of this compound followed by docetaxel or vincristine, indicating synergy [1].
Cellular Biomarker Assay for Target Engagement [4]

This method is used to confirm on-target activity and selectivity of an inhibitor in a cellular context.

  • Principle: Different Aurora kinases phosphorylate specific protein substrates. Inhibition can be detected by a reduction in these phosphorylation signals.
  • Targets:
    • Aurora A Inhibition: Measured by immunofluorescence-based detection of reduced phosphorylation at its Thr288 residue or of its substrate LATS2.
    • Aurora B Inhibition: Measured by reduced phosphorylation of its canonical substrate, histone H3 (e.g., at Ser10) [3] [4].
  • Application: This assay provides a reliable and facile means to assess the potency and specificity of Aurora A versus Aurora B inhibition in cells [4].
High-Throughput Conformational Profiling [6]

This advanced technique explains how inhibitors can achieve selectivity by quantifying the structural changes they induce in the kinase.

  • Technique: Time-resolved Förster resonance energy transfer (TR-FRET) with a fluorescence lifetime plate reader.
  • Sensor Design: A FRET sensor is built with dyes on the activation loop (mobile) and a distal surface (static) of Aurora A. The distance change between dyes reports the conformational state (DFG-in vs. DFG-out).
  • Profiling: Inhibitors are profiled against different biochemical states of Aurora A (unphosphorylated, phosphorylated, Tpx2-bound). The conformational preferences of an inhibitor systematically account for its ability to differentiate between these states, providing a mechanistic basis for selectivity [6].

Research and Development Perspectives

  • Clinical Development Status: The clinical development of this compound has not progressed beyond Phase I trials [2]. In contrast, other inhibitors like alisertib (MLN8237) have been extensively evaluated in numerous clinical trials for hematologic malignancies and solid tumors, and barasertib (AZD1152) has shown promising results in Phase I/II studies for acute myeloid leukemia (AML) [3].
  • Therapeutic Potential and Synergy: this compound's most significant documented potential lies in sequential combination therapy with microtubule-targeting agents like docetaxel [1]. This synergy is mechanistically rooted in Aurora inhibition bypassing the spindle checkpoint, which augments subsequent mitotic catastrophe induced by the spindle toxin [1].
  • Considerations for Inhibitor Selection: The choice between pan-inhibitors and selective inhibitors can be context-dependent. Some cancers, like Merkel cell carcinoma (MCC), may be particularly dependent on one kinase, such as Aurora B [7]. Furthermore, the conformational selectivity of an inhibitor (preference for DFG-in or DFG-out states) can determine its efficacy against different activation states of Aurora A (e.g., phosphorylated or Tpx2-bound), which may be relevant in specific cancer types [6].

References

SNS-314 selectivity compared Trk A/B Flt4 Fms Axl

Author: Smolecule Technical Support Team. Date: February 2026

Quantitative Selectivity Profile of SNS-314

The table below summarizes the half-maximal inhibitory concentration (IC₅₀) values for this compound, demonstrating its primary activity against Aurora kinases and weaker activity against other kinase targets [1] [2] [3].

Target Kinase IC₅₀ Value Notes
Aurora C 3 nM Most potent target [1] [2]
Aurora A 9 nM Highly potent [1] [2] [3]
Aurora B 31 nM Highly potent [1] [2] [3]
Trk A/B Less potent IC₅₀ not quantitatively specified [1] [2] [3]
Flt4 Less potent IC₅₀ not quantitatively specified [1]
Fms Less potent IC₅₀ not quantitatively specified [1] [3]
Axl Less potent IC₅₀ not quantitatively specified [1] [2] [3]
c-Raf Less potent IC₅₀ not quantitatively specified [1] [2]
DDR2 Less potent IC₅₀ not quantitatively specified [1]

This compound shows the highest potency for the Aurora kinase family, with low nanomolar IC₅₀ values classifying it as a potent pan-Aurora inhibitor [4] [5]. The specificity for Aurora kinases is highlighted by its significantly weaker activity against Trk A/B, Flt4, Fms, Axl, c-Raf, and DDR2, which is qualitatively described in the literature as "less potent" without specific numerical IC₅₀ values provided [1] [2] [3].

Experimental Insights and Protocols

The selectivity profile of this compound is determined through established kinase assay methods.

  • Key Experimental Protocol: A standard Aurora-A Kinase Assay illustrates the method for determining IC₅₀ values [1] [3].

    • Enzyme: Recombinant humanized mouse Aurora A (amino acids 107-403) expressed in E. coli [1] [3].
    • Assay Buffer: 10 mM Tris HCl (pH 7.2), 10 mM MgCl₂, 0.05% NaN₃, 0.01% Tween-20, and 0.1% BSA [1] [3].
    • Reaction Conditions: Final concentrations of 2 nM Aurora A, 50 nM FAM-PKAtide, and 10 mM ATP, incubated at 21°C for 25 minutes [1] [3].
    • Detection: The phosphorylated FAM-PKAtide product is detected using fluorescence polarization after adding a Progressive Binding Solution [1] [3].
    • Data Analysis: IC₅₀ values are generated by plotting relative enzymatic activity against the logarithm of compound concentration, using a sigmoidal dose-response curve-fit in software such as GraphPad Prism [1] [3].
  • Cellular and In Vivo Corroboration: The molecular mechanism of this compound translates to functional effects in biological models. Treatment of proliferating cells with this compound causes them to bypass the mitotic spindle checkpoint and fail to undergo cytokinesis, leading to endoreduplication and cell death [5] [6]. In vivo, this compound inhibits tumor growth in xenograft models of colon, breast, prostate, lung, ovarian, and skin cancers [7].

Mechanism of Action and Signaling Context

This compound exerts its anti-cancer effects by potently inhibiting Aurora A, B, and C kinases, which are serine-threonine kinases with crucial and overlapping roles in regulating mitosis [4] [5]. The following diagram illustrates the key mitotic processes these kinases regulate and how this compound intervention leads to cell death.

G cluster_aurora Aurora Kinase Functions in Mitosis SNS314 This compound Inhibition AURKA Aurora A Spindle Assembly SNS314->AURKA Potent Inhibition AURKB Aurora B Chromosome Alignment & Cytokinesis SNS314->AURKB Potent Inhibition AURKC Aurora C Chromosome Segregation SNS314->AURKC Potent Inhibition MitoticCatastrophe Mitotic Catastrophe & Cell Death SNS314->MitoticCatastrophe  Leads to Process1 Functional Spindle Assembly AURKA->Process1 Process2 Correct Chromosome Segregation AURKB->Process2 Process3 Successful Cytokinesis AURKB->Process3 AURKC->Process2 Outcome1 Proper Cell Division Process1->Outcome1 Process2->Outcome1 Process3->Outcome1

The profound synergy observed between this compound and microtubule-targeting agents like docetaxel and vincristine is consistent with this mechanism. Aurora inhibition by this compound bypasses the spindle checkpoint, and subsequent treatment with a spindle toxin augments mitotic catastrophe and cell death [6].

Research Implications Summary

For your work in drug development, the key takeaways are:

  • High Selectivity: this compound is a highly selective tool for probing Aurora kinase biology with minimal off-target effects on Trk A/B, Flt4, Fms, and Axl within its effective concentration range [1] [2].
  • Therapeutic Synergy: Its mechanism of action provides a strong rationale for combination therapy, particularly with microtubule-targeting agents, to enhance anti-tumor efficacy [6].
  • Research Tool: The well-defined potency and selectivity make it suitable for investigating the individual and combined roles of Aurora A, B, and C in cellular processes.

References

Efficacy Comparison: SNS-314 with Docetaxel vs. Vincristine

Author: Smolecule Technical Support Team. Date: February 2026

Combination Synergy Assessment (In Vitro) Most Effective Schedule Key In Vivo Result (HCT116 Xenograft Model)
SNS-314 + Docetaxel Synergistic [1] Sequential: this compound followed by docetaxel [1] Potentiated antitumor activity; significant 72.5% tumor growth inhibition [1] [2]
This compound + Vincristine Synergistic [1] Sequential: this compound followed by vincristine [1] The most profound antiproliferative effects in vitro; specific in vivo efficacy data not highlighted in available search results [1]

Detailed Experimental Data and Protocols

For researchers to evaluate and replicate these findings, here is a summary of the core experimental methodologies and data.

  • Cell Lines and Models: The primary data comes from studies using the HCT116 colorectal carcinoma cell line (with both intact and depleted p53 protein levels) and its corresponding mouse xenograft model [1].
  • Drug Potency: this compound is a potent pan-Aurora kinase inhibitor. In cell-free assays, its IC50 values are 9 nM for Aurora A, 31 nM for Aurora B, and 3 nM for Aurora C [2].
  • Viability & Apoptosis Assays: In vitro viability was measured using the CellTiter-Blue and CellTiter-Glo Luminescence assays. Apoptosis was specifically measured using the caspase-Glo 3/7 system [2].
  • In Vivo Dosing: In the HCT116 xenograft model, this compound was administered intraperitoneally at doses of 50 and 100 mg/kg, which produced a dose-dependent inhibition of histone H3 phosphorylation (a marker of Aurora B inhibition) [2].

Mechanism of Action: Pathway to Synergy

The observed synergy, especially with microtubule-targeted agents, is not coincidental but stems from a logical disruption of the cell division process. The following diagram illustrates the proposed mechanism.

G SNS314 This compound Treatment AuroraInhibition Inhibition of Aurora Kinases SNS314->AuroraInhibition BypassCheckpoint Bypass of Mitotic Spindle Assembly Checkpoint AuroraInhibition->BypassCheckpoint PreventCytokinesis Prevention of Cytokinesis AuroraInhibition->PreventCytokinesis PolyploidCell Formation of Polyploid Cells BypassCheckpoint->PolyploidCell PreventCytokinesis->PolyploidCell MicrotubuleAgent Docetaxel/Vincristine Treatment PolyploidCell->MicrotubuleAgent Sensitizes SpindleDamage Mitotic Spindle Damage MicrotubuleAgent->SpindleDamage MitoticCatastrophe Mitotic Catastrophe SpindleDamage->MitoticCatastrophe CellDeath Cell Death MitoticCatastrophe->CellDeath

This mechanism is consistent with the biology of Aurora kinases, which are essential for regulating mitosis, and explains why sequential scheduling is critical for achieving synergy [1] [3].

Interpretation and Research Implications

  • Therapeutic Window: The synergy with standard chemotherapeutics suggests potential for this compound in combination therapy, possibly allowing for lower doses of each drug and reducing overall toxicity [1].
  • Clinical Translation: The efficacy of sequential scheduling highlights a crucial factor for clinical trial design. The most profound effects are seen when Aurora kinase inhibition precedes the administration of microtubule-targeting agents [1] [4].

References

SNS-314 p53 dependent vs independent effects

Author: Smolecule Technical Support Team. Date: February 2026

p53-Independent Antiproliferative Effects

A key study directly investigated the role of p53 in the response to SNS-314. The research used HCT116 colorectal carcinoma cell lines with either intact or genetically depleted p53 protein levels. When treated with this compound, the antiproliferative effects were found to be predominantly additive when combined with various chemotherapeutic agents, and this effect was consistent in both cell lines, indicating that the action of this compound is independent of p53 status [1].

The table below summarizes the effects of this compound in combination with other agents under a concurrent administration schedule in these HCT116 cells [1].

Compound Class Example Agents Interaction with this compound (Concurrent Schedule)
Antimetabolites Gemcitabine, 5-FU, SN-38 Additive
Platinum-based Carboplatin Additive
Anthracyclines Daunomycin Additive
Microtubule-Targeted Docetaxel, Vincristine Additive

Mechanism of Action: Disrupting Mitosis

The p53-independent activity of this compound stems from its primary mechanism as a potent and selective pan-inhibitor of Aurora kinases A, B, and C [2] [3]. By inhibiting these crucial regulators of cell division, this compound directly disrupts the process of mitosis itself [1] [2].

  • Targeting Aurora Kinases: this compound shows high potency against all three Aurora kinases, with reported IC50 values of 9 nM for Aurora A, 31 nM for Aurora B, and 3 nM for Aurora C [3].
  • Cellular Consequences: Treatment with this compound causes cells to bypass the mitotic spindle checkpoint and fail to undergo cytokinesis. This leads to repeated rounds of DNA replication without cell division (endoreduplication), resulting in polyploidy, mitotic catastrophe, and ultimately, cell death [1] [4] [2]. This mechanism preferentially targets actively proliferating cells, such as cancer cells.

The following diagram illustrates this p53-independent mechanism of action.

G SNS314 This compound AurA Aurora A Inhibition SNS314->AurA AurB Aurora B Inhibition SNS314->AurB AurC Aurora C Inhibition SNS314->AurC Spindle Disrupted spindle assembly AurA->Spindle Checkpoint Bypassed spindle checkpoint AurB->Checkpoint Cytokinesis Failed cytokinesis AurB->Cytokinesis AurC->Cytokinesis Spindle->Checkpoint Checkpoint->Cytokinesis Polyploidy Polyploidy Cytokinesis->Polyploidy Death Cell death Polyploidy->Death p53 p53 Status p53->Death Independent

Synergistic Potential with Sequential Dosing

While concurrent administration shows additive effects, the therapeutic potential of this compound can be enhanced through specific sequential dosing schedules. The same study in HCT116 cells found that sequential administration of this compound with other agents, particularly those that activate the spindle assembly checkpoint, can produce synergistic antiproliferative effects [1] [3].

The most profound synergies were identified when this compound was followed by microtubule-targeted agents [1]:

  • This compound → Gemcitabine (Sequential): Synergistic effect
  • This compound → Docetaxel (Sequential): Profound synergistic effect
  • This compound → Vincristine (Sequential): Profound synergistic effect

This synergy is consistent with the mechanism of action: Aurora kinase inhibition by this compound bypasses the mitotic checkpoint, which then augments the subsequent cell death induced by spindle toxins [1].

Key Experimental Protocols

For your research, here are the key methodologies from the cited studies:

  • Cell Viability Assay: Viability was measured using the CellTiter-Blue cell viability assay. Cells were treated with compound combinations, often with a 5-day incubation period, to determine antiproliferative effects [3].
  • Cytotoxicity and Apoptosis Measurement: Cytotoxicity was determined by measuring intracellular ATP using the CellTiter-Glo Luminescence Cell Viability Assay. Apoptosis was specifically measured using the caspase-Glo 3/7 system [3].
  • p53 Depletion Model: The p53-independent effects were demonstrated in isogenic HCT116 cell lines where p53 protein levels were depleted using p53 RNA interference (RNAi), creating a direct comparison to cells with intact p53 function [1] [3].

Research Conclusion

Current evidence demonstrates that this compound inhibits tumor cell proliferation through a p53-independent pathway. Its primary mechanism is the direct inhibition of Aurora kinases, leading to catastrophic mitotic failure. This makes it a promising agent for targeting tumors with p53 mutations. Furthermore, its efficacy can be strategically enhanced through sequential combination with specific chemotherapeutics, especially microtubule-targeting agents.

References

SNS-314 preclinical models validation multiple cancer types

Author: Smolecule Technical Support Team. Date: February 2026

Mechanism of Action and Key Experiments

SNS-314 targets Aurora kinases A, B, and C, which are serine/threonine kinases critical for proper cell division [1] [2]. In many cancers, these kinases are overexpressed, leading to genomic instability and uncontrolled proliferation [2] [3].

  • Mechanism Details: By inhibiting all three Aurora kinases, this compound causes cells to bypass critical mitotic checkpoints. Treated cells fail to undergo proper cytokinesis, leading to multiple rounds of DNA replication without division (endoreduplication), which ultimately results in cell death [1].
  • Biomarker Evidence: A key pharmacodynamic biomarker for Aurora B inhibition is the phosphorylation of histone H3 at Ser10. In preclinical models, this compound treatment led to a dose-dependent reduction in phosphorylated histone H3 levels, confirming target engagement in tumors [4] [5].

The following diagram illustrates the mechanism of action of this compound and its cellular consequences.

g SNS This compound Administration Auroras Inhibits Aurora Kinases (A, B, C) SNS->Auroras Spindle Bypasses Mitotic Spindle Checkpoint Auroras->Spindle Biomarker Biomarker: ↓pHH3 (Ser10) Auroras->Biomarker Cytokinesis Failure of Cytokinesis Spindle->Cytokinesis Endoredup Endoreduplication (Multiple DNA copies) Cytokinesis->Endoredup Death Cell Death (Apoptosis) Endoredup->Death

In Vitro and In Vivo Efficacy Data

This compound was rigorously tested in cellular and animal models to establish its anti-cancer potential.

  • In Vitro Protocols and Findings: In the HCT116 colorectal carcinoma cell line, researchers measured viability using the CellTiter-Blue assay after a 48-hour treatment with this compound. Apoptosis was quantified by measuring caspase-3/7 activation using the caspase-Glo 3/7 system [6]. The compound exhibited potent anti-proliferative activity and induced apoptosis [6] [5]. It also inhibited colony formation in soft agar, a measure of anchorage-independent growth that correlates with tumorigenicity [6].
  • In Vivo Protocols and Findings: In mouse xenograft models (e.g., HCT116 cells implanted in nu/nu mice), this compound was administered intraperitoneally at doses ≤100 mg/kg [4] [6] [5]. The compound showed significant tumor growth inhibition in a dose-dependent manner across multiple dosing schedules. Tumor analysis confirmed reduced pHH3, increased caspase-3, and appearance of cells with enlarged nuclei, consistent with its mechanism [4] [5].

Combination Therapy Potential

Research indicates that this compound has broad potential for use with standard chemotherapeutics, with the sequence of administration being critical.

  • Synergistic Combinations: The most profound anti-proliferative effects were observed when this compound was administered 24 hours prior to microtubule-targeting agents like docetaxel or vincristine [7]. This sequence was also validated in vivo, where this compound potentiated the anti-tumor activity of docetaxel in HCT116 xenografts [7] [6].
  • Mechanistic Rationale for Synergy: This synergy is mechanistically driven. Aurora kinase inhibition by this compound first bypasses the spindle assembly checkpoint and prevents cytokinesis, creating polyploid cells. These polyploid cells are then more susceptible to death upon subsequent exposure to spindle toxins, a process that augments mitotic catastrophe [7].
  • Additive Effects: this compound also showed predominantly additive effects when administered concurrently or sequentially with other agents like gemcitabine, 5-fluorouracil, carboplatin, and SN-38 (the active metabolite of irinotecan) [7].

Comparative Preclinical Positioning

The provided search results allow for a direct comparison of this compound's properties with other investigational Aurora kinase inhibitors.

Inhibitor Primary Target(s) Key Preclinical Findings Development Phase (as per sources)
This compound Pan-Aurora (A, B, C) [1] [6] Synergy with microtubule agents; dosing flexibility in vivo; efficacy in solid tumors [7] [4] [5] Phase 1 (for solid tumors) [1] [6]
GSK1070916 Aurora B/C [8] High selectivity for Aurora B/C (>250-fold over A); efficacy in >100 cancer cell lines [8] Phase 1 [8]
VX-680 Pan-Aurora, FLT3, KIT [8] Early, first-generation inhibitor; showed efficacy in pre-clinical models but associated with toxicity in trials [8] Clinical trials (discontinued) [8]

Based on the available data, this compound presents a strong preclinical profile as a potent pan-Aurora kinase inhibitor. Its well-documented synergy with taxanes and vinca alkaloids provides a rational and promising strategy for combination therapy in oncology.

References

SNS-314 synergistic effects microtubule-targeted agents

Author: Smolecule Technical Support Team. Date: February 2026

Synergistic & Additive Effects of SNS-314 Combinations

Combination Agent Administration Schedule Effect on HCT116 Colon Carcinoma Cells Key Findings / Proposed Mechanism
Docetaxel (Taxane) Sequential (this compound first) Synergy [1] Most profound antiproliferative effect; potentiated antitumor activity in xenograft models [1].
Vincristine (Vinca alkaloid) Sequential (this compound first) Synergy [1] Most profound antiproliferative effect [1].
Gemcitabine Sequential Synergy [1] ---
Carboplatin Sequential Additive [1] ---
5-Fluorouracil (5-FU) Sequential Additive [1] ---
Daunomycin Sequential Additive [1] ---
SN-38 (active metabolite of Irinotecan) Sequential Additive [1] ---
Multiple Agents (e.g., Gemcitabine, 5-FU, Carboplatin, Daunomycin, SN-38) Concurrent Predominantly Additive [1] ---

Mechanism of Synergy with Microtubule-Targeted Agents

The potent synergy between this compound and agents like docetaxel or vincristine is not coincidental but stems from a sequential disruption of the mitotic process. The diagrams below illustrate this coordinated mechanism of action.

G cluster_phase1 Phase 1: this compound Treatment (Aurora Kinase Inhibition) cluster_phase2 Phase 2: Microtubule-Targeted Agent Treatment SNS This compound inhibits Aurora kinases Mitotic_Entry Cell enters mitosis SNS->Mitotic_Entry Checkpoint_Bypass Bypass of mitotic spindle assembly checkpoint Mitotic_Entry->Checkpoint_Bypass Failed_Cytokinesis Failed cytokinesis Checkpoint_Bypass->Failed_Cytokinesis Polyploid_State Polyploid cell with compromised viability Failed_Cytokinesis->Polyploid_State MTA Docetaxel or Vincristine application Polyploid_State->MTA Sensitizes Stabilized_MTs Stabilized microtubules prevent proper function MTA->Stabilized_MTs Catastrophe Mitotic catastrophe Stabilized_MTs->Catastrophe Apoptosis Apoptotic cell death Catastrophe->Apoptosis

This synergistic mechanism is consistent with the established role of Aurora kinases as regulators of mitotic spindle formation and cytokinesis [2]. The diagram below situates this synergistic combination within the broader cellular context of mitosis regulation.

G Mitosis Mitosis Progression AuroraA Aurora A Kinase Mitosis->AuroraA AuroraB Aurora B Kinase Mitosis->AuroraB SAC Spindle Assembly Checkpoint (SAC) AuroraA->SAC Regulates Cell_Death Apoptotic Cell Death AuroraA->Cell_Death Inhibition leads to Cytokinesis Cytokinesis AuroraB->Cytokinesis Essential for AuroraB->Cell_Death Inhibition leads to SAC->Mitosis Controls progression Microtubules Microtubule Dynamics Microtubules->SAC Provides input SNS314 This compound Inhibitor SNS314->AuroraA Inhibits SNS314->AuroraB Inhibits MTA Microtubule-Targeted Agent (e.g., Docetaxel) MTA->Microtubules Disrupts MTA->Cell_Death Leads to

Key Experimental Protocols

The primary data on this compound synergy comes from a 2009 study that used the following methodologies [1]:

  • Cell Line: HCT116 human colorectal carcinoma cells, tested with both intact and depleted p53 protein levels.
  • Compound Treatment: this compound was tested in combination with a panel of chemotherapeutics.
  • Administration Schedules:
    • Concurrent: this compound and the chemotherapeutic agent were applied simultaneously.
    • Sequential: this compound was administered first, followed by the chemotherapeutic agent.
  • In Vivo Model: The potentiation of docetaxel's antitumor activity by this compound was confirmed in a mouse xenograft model.

Research Implications and Future Directions

The finding that this compound has unexpected microtubule-stabilizing activity as an off-target effect suggests its synergistic mechanism could be multi-faceted [3]. This aligns with ongoing research efforts to develop more selective Aurora kinase inhibitors and explore combination therapies to improve efficacy and overcome resistance [4].

References

SNS-314 anti-tumor activity comparison standard chemotherapy

Author: Smolecule Technical Support Team. Date: February 2026

Comparative Profile: SNS-314 vs. Standard Chemotherapy

Feature This compound (Aurora Kinase Inhibitor) Standard Chemotherapy
Mechanism of Action Potent and selective inhibitor of Aurora kinases A, B, and C. Disrupts mitosis, leading to cell endoreduplication and death. [1] [2] Varies by agent; typically targets DNA synthesis/repair or microtubule function to kill rapidly dividing cells.
Primary Molecular Target Aurora kinases (A, B, C) [2] Diverse (e.g., DNA, tubulin)
Therapeutic Class Targeted therapy (Small molecule) [2] Cytotoxic therapy

| Key Preclinical Findings | - Single Agent: Inhibits tumor growth in preclinical models. [2]

  • In Combination: Shows additive effects or synergy with various chemotherapeutics; most profound effect seen sequentially with microtubule-targeted agents (docetaxel, vincristine) [1]. | N/A (Established clinical standard) | | Evidence Level | Preclinical and Phase I clinical trials [1] [3] | Extensive clinical trials and decades of real-world use | | Clinical Status | Investigational; development status after Phase I is unclear (Completed in 2008) [3] | Approved and standard of care for many cancers | | Reported Toxicity in Trials | Phase I trial assessed safety; specific profile not detailed in results but monitored for cardiac effects (QTc prolongation) [3] | Well-documented, often significant (e.g., myelosuppression, nausea, fatigue) |

Detailed Experimental Data and Protocols

The key insights into this compound's activity come from a 2009 preclinical study. The methodologies and findings are detailed below for scientific evaluation.

Key Experimental Models and Protocols
  • In Vitro Model: Used the HCT116 colorectal carcinoma cell line, including variants with intact or depleted p53 protein levels [1].
  • Drug Combination Testing: this compound was tested alongside a panel of chemotherapeutics: gemcitabine, 5-fluorouracil (5-FU), carboplatin, daunomycin, SN-38 (active metabolite of irinotecan), docetaxel, and vincristine [1].
  • Dosing Schedules: Two critical administration schedules were evaluated [1]:
    • Concurrent: Both drugs administered at the same time.
    • Sequential: this compound was given before the chemotherapeutic agent.
  • In Vivo Validation: The most promising in vitro combination (this compound with docetaxel) was tested in a mouse xenograft model using HCT116 tumors to confirm efficacy in a living organism [1].
Quantitative Combination Therapy Data

The following table summarizes the antiproliferative effects observed when this compound was combined with other agents, as reported in the preclinical study [1].

Chemotherapeutic Agent Dosing Schedule Observed Effect with this compound
Gemcitabine Sequential Synergy
Docetaxel Sequential Strongest synergy
Vincristine Sequential Strongest synergy
Carboplatin Sequential Additive
5-FU Sequential Additive
Daunomycin Sequential Additive
SN-38 Sequential Additive
Most Agents Concurrent Predominantly additive

Mechanism of Action and Synergy Rationale

The biological rationale for this compound's activity, particularly its synergy with other drugs, is rooted in its mechanism within the cell cycle.

  • Aurora Kinase Role: Aurora kinases are serine/threonine kinases critical for regulating mitosis, including centrosome maturation, spindle formation, chromosome alignment, and cytokinesis. They are frequently overexpressed in various human cancers [1] [4].
  • This compound Action: As a pan-Aurora inhibitor, this compound disrupts mitotic progression. Treatment causes cells to bypass the mitotic spindle checkpoint and fail cytokinesis, leading to multiple rounds of DNA replication without cell division (endoreduplication), ultimately resulting in cell death [1] [2].
  • Synergy Mechanism: The profound synergy with microtubule-targeted agents like docetaxel and vincristine is mechanistically coherent. Aurora inhibition by this compound bypasses the mitotic checkpoint, pushing cells with damaged spindles or misaligned chromosomes through mitosis. When followed by a spindle toxin, this combination potently augments mitotic catastrophe, a lethal route to cell death [1].

The diagram below illustrates this synergistic mechanism and the key experimental workflow from the cited study.

G cluster_synergy Mechanism of Synergy: this compound + Microtubule Inhibitor cluster_exp Key Experimental Workflow SNS This compound (Aurora Inhibitor) SpindleCheckpoint Spindle Assembly Checkpoint SNS->SpindleCheckpoint Bypasses MitoticExit Forced Mitotic Exit SpindleCheckpoint->MitoticExit Catastrophe Mitotic Catastrophe MitoticExit->Catastrophe CellDeath Cell Death Catastrophe->CellDeath MicrotubuleInhib Docetaxel/Vincristine (Microtubule Inhibitor) MicrotubuleInhib->Catastrophe Potentiates InVitro In Vitro Models HCT116 cells (p53 +/-) Dosing Treatment Schedules Concurrent vs. Sequential InVitro->Dosing Assessment Outcome Assessment Proliferation & Synergy Dosing->Assessment InVivo In Vivo Validation HCT116 Xenograft Model Assessment->InVivo

Conclusion for Research and Development

  • Key Strength: Its ability to synergize with established chemotherapies, particularly in sequential scheduling, highlights a promising strategy to enhance efficacy [1].
  • Critical Limitation: The most significant constraint on any comparative analysis is the arrested development of this compound. It did not progress beyond Phase I trials, so no data exists on its clinical efficacy, direct head-to-head performance against standard care, or long-term safety profile in patients [3].

References

SNS-314 mechanism comparison other mitotic inhibitors

Author: Smolecule Technical Support Team. Date: February 2026

Mechanism of Action Comparison

The table below compares the mechanism of SNS-314 with other major classes of small-molecule mitotic inhibitors.

Inhibitor Class Specific Example(s) Primary Molecular Target(s) Key Mechanistic Consequences Cellular Outcome
Pan-Aurora Kinase Inhibitor This compound [1] [2] [3] Aurora A, B, and C kinases [1] Inhibits centrosome maturation, spindle assembly, and cytokinesis; bypasses spindle checkpoint; induces endoreduplication [1] Cell death via mitotic catastrophe and failure of cytokinesis [1]
Microtubule-Stabilizing Agents Paclitaxel, Docetaxel [4] β-tubulin (microtubules) [4] Stabilizes microtubules, suppresses dynamics; arrests cells in metaphase [5] [4] Apoptosis or mitotic slippage leading to cell death [5]
Microtubule-Destabilizing Agents Vincristine, Vinblastine [4] β-tubulin (microtubules) [4] Inhibits microtubule polymerization, suppresses dynamics [4] Mitotic arrest and apoptosis [4]
Kinesin Inhibitors e.g., KIFC1 inhibitors [4] Kinesin motor proteins (e.g., KIFC1) [4] Inhibits spindle assembly or centrosome separation [4] Mitotic arrest and cell death [4]

This compound exerts its effects by potently inhibiting all three Aurora kinases (A, B, and C), which are serine/threonine kinases critical for multiple stages of mitosis [1] [6]. This multi-target approach differentiates it from more specific kinase inhibitors.

G Inhibitor This compound AurA Aurora A Inhibitor->AurA Inhibits AurB Aurora B Inhibitor->AurB Inhibits AurC Aurora C Inhibitor->AurC Inhibits Process1 Disrupted Centrosome Maturation AurA->Process1 Process2 Failed Spindle Assembly AurA->Process2 Process3 Abnormal Chromosome Alignment AurB->Process3 Process4 Failed Cytokinesis AurB->Process4 AurC->Process3 AurC->Process4 Outcome Cell Death (Mitotic Catastrophe) Process1->Outcome Process2->Outcome Process3->Outcome Process4->Outcome

Experimental & Preclinical Data

For a practical research perspective, the table below summarizes key experimental findings on this compound's activity.

Assay / Model Experimental Detail Key Finding / Result Citation

| In Vitro Enzymatic Assay | IC50 measurement against purified kinases | Aurora A: 9 nM Aurora B: 31 nM Aurora C: 6 nM | [3] | | Cellular Efficacy (HCT-116) | Cell cycle analysis (FACS) after 16h treatment | EC50 for 4N DNA accumulation: < 16 nM | [3] | | Cellular Efficacy (HCT-116) | BrdU incorporation assay after 72h | IC50 for antiproliferative activity: 6 nM | [3] | | Cellular Target Engagement | Western blot for pH3 in HCT-116 cells after 16h | EC50 for decrease in histone H3 phosphorylation: < 16 nM | [3] | | In Vivo Efficacy | HCT116 xenograft model; various schedules | Dose-dependent tumor growth inhibition; PD effect (pH3 inhibition) for >10h at 50-100 mg/kg | [2] [3] |

Key Experimental Protocols
  • Cell-based Efficacy (Proliferation): The anti-proliferative effect of this compound was evaluated in HCT-116 human colon carcinoma cells using a BrdU incorporation assay. Cells were treated with the compound for 72 hours, and DNA synthesis was measured via BrdU incorporation to determine the IC50 value [3].
  • Biomarker Pharmacodynamics (PD): To demonstrate target inhibition in cells and tumors, researchers often measure the phosphorylation status of Histone H3 (Ser10). In this protocol, HCT-116 cells or tumor xenograft samples are treated with this compound for about 16 hours. The levels of phosphorylated Histone H3 are then quantified using Western blot analysis (for cells) or immunohistochemistry (for tumors), providing a direct readout of Aurora B kinase inhibition [3].
  • In Vivo Combination Studies: The synergistic potential of this compound was tested in xenograft models. In one protocol, This compound was administered sequentially before a microtubule-targeting agent like docetaxel. The antitumor effect of the combination was significantly greater than that of either agent alone, indicating potentiation of efficacy [2].

Research Implications and Synergy

  • Therapeutic Synergy: Preclinical studies indicate that this compound has broad additive effects when used concurrently with many chemotherapeutics. More notably, sequential administration (this compound followed by a microtubule-targeted drug) shows strong synergy with agents like docetaxel and vincristine [2]. This is mechanistically consistent: Aurora inhibition bypasses the spindle checkpoint, leading to cells with multiple DNA copies, which are then more vulnerable to spindle toxins, resulting in enhanced mitotic catastrophe [2].
  • Differentiation from Other Inhibitors: Unlike microtubule-targeting agents (MTAs) like paclitaxel, which primarily cause a prolonged mitotic arrest [5], this compound-treated cells often bypass the mitotic checkpoint without dividing, leading to endoreduplication (multiple rounds of DNA replication without cell division) and eventually cell death [1]. This represents a different route to killing rapidly dividing cancer cells.

References

SNS-314 potency Aurora A B C versus other inhibitors

Author: Smolecule Technical Support Team. Date: February 2026

Potency Comparison of Aurora Kinase Inhibitors

Inhibitor Name Aurora A IC50 (nM) Aurora B IC50 (nM) Aurora C IC50 (nM) Selectivity Profile
SNS-314 [1] [2] 9 31 3 Less potent to Trk A/B, Flt4, Fms, Axl, c-Raf, DDR2 [1]
AZD1152 [2] 1369 0.36 17 Aurora B selective
GSK1070916 [2] 490 0.38 1.5 Aurora B/C selective
MK-5108/VX-689 [2] 0.064 14 12 Aurora A selective
MLN8237 [2] 1 >200 N/A Aurora A selective
VX-680 (Tozasertib) [2] 0.7 18 4.6 Pan-Aurora
PHA-739358 (Danusertib) [2] 13 79 61 Pan-Aurora
AMG-900 [2] 5 4 1 Pan-Aurora

Key Experimental Data and Mechanisms

Supporting experimental data clarifies how these potencies were determined and their biological implications.

  • This compound Experimental Data: In the HCT116 human colon cancer xenograft model, administration of this compound resulted in a dose-dependent inhibition of histone H3 phosphorylation, a specific marker of Aurora B kinase activity [3]. The compound showed significant tumor growth inhibition under a variety of dosing schedules [3].
  • Synergy with Chemotherapeutics: this compound shows predominantly additive effects when administered concurrently with common anticancer agents. Sequential administration of this compound followed by microtubule-targeted agents like docetaxel or vincristine shows profound synergistic antiproliferative effects [4]. This synergy is consistent with a mechanism where Aurora inhibition bypasses the mitotic spindle assembly checkpoint, augmenting subsequent spindle toxin-mediated cell death [4].
  • Aurora Kinase Roles and Inhibition Mechanisms: Understanding the distinct roles of Aurora kinases explains the different phenotypes observed with selective inhibition.
    • Aurora A: Regulates centrosome maturation, mitotic entry, and bipolar spindle assembly. Its inhibition causes cell cycle arrest and defects in spindle formation [5] [2].
    • Aurora B: As part of the Chromosomal Passenger Complex (CPC), it is essential for chromosome orientation, the spindle assembly checkpoint, and cytokinesis. Its inhibition leads to endoreduplication, a phenotype where cells undergo multiple rounds of DNA synthesis without mitosis, resulting in large, polyploid cells that eventually die or stop proliferating [5] [2] [6].

The following diagram illustrates the functional roles of Aurora kinases in cell division and the consequences of their inhibition.

aurora_pathway AuroraA Aurora A CentrosomeMaturation Centrosome Maturation AuroraA->CentrosomeMaturation SpindleAssembly Bipolar Spindle Assembly AuroraA->SpindleAssembly AuroraB Aurora B ChromosomeAlignment Chromosome Alignment AuroraB->ChromosomeAlignment SpindleCheckpoint Spindle Assembly Checkpoint AuroraB->SpindleCheckpoint HistonePhosphorylation Histone H3 Phosphorylation AuroraB->HistonePhosphorylation CytokinesisReg Cytokinesis Regulation AuroraB->CytokinesisReg AuroraC Aurora C AuroraC->CytokinesisReg G2Phase G2 Phase Mitosis Mitosis G2Phase->Mitosis Cytokinesis Cytokinesis Mitosis->Cytokinesis CentrosomeMaturation->SpindleAssembly SpindleAssembly->ChromosomeAlignment ChromosomeAlignment->CytokinesisReg SpindleCheckpoint->CytokinesisReg Inhibitor Pan-Aurora Inhibitor (e.g., this compound) Inhibitor->AuroraA Inhibitor->AuroraB Inhibitor->AuroraC Polyploidy Polyploidy & Endoreduplication Inhibitor->Polyploidy Primary Effect Apoptosis Apoptosis or Senescence Polyploidy->Apoptosis

Interpretation Guide for Researchers

  • This compound's Profile: this compound is a true pan-Aurora inhibitor with single-digit nanomolar potency against Aurora A and C, and low double-digit nM potency against Aurora B [1] [2]. This balanced profile ensures comprehensive disruption of mitotic processes, from spindle formation to cytokinesis.
  • Selectivity vs. Polypharmacology: The clinical failure of first-generation inhibitors like VX-680 has been attributed in part to off-target toxicity against kinases like FLT3 [6]. This compound's reported selectivity profile suggests a design aimed at minimizing such off-target effects [1].
  • Therapeutic Strategy: The strong synergy with microtubule-targeting agents indicates that this compound is a promising candidate for combination therapy regimens, particularly in sequential scheduling [4].

References

SNS-314 therapeutic window comparison similar compounds

Author: Smolecule Technical Support Team. Date: February 2026

Aurora Kinase Inhibitors Overview

Compound Name Targets Key Characteristics Development Status (as of search results) Reported Preclinical Efficacy
SNS-314 Pan-Aurora Kinase Inhibitor (AURKA, AURKB, AURKC) [1] Potent and selective inhibitor of all three Aurora kinases; induces endoreduplication and cell death [1] Phase 1 studies for advanced solid tumors (status unknown post-2008) [1] Inhibited tumor growth in "a variety of preclinical models" [1]
AZD2811 Selective AURKB Inhibitor [2] Nanoparticle formulation; induces mitotic dysregulation and apoptosis; shows greater efficacy in virus-positive Merkel cell carcinoma (VP-MCC) models [2] Preclinical stage (as of 2025) [2] Inhibited tumor growth and increased survival in both VP-MCC and VN-MCC xenograft models [2]

Experimental Data and Protocols

The search results did not yield detailed experimental protocols for this compound. The information below is synthesized from the general descriptions of how Aurora kinase inhibitors are evaluated.

  • Cell Viability/Proliferation Assays: High-throughput screening is used to identify compounds that reduce cancer cell viability. This typically involves treating multiple cancer cell lines with various doses of the compound and measuring cell viability using methods like ATP-based assays. Data is often analyzed by calculating the Area Under the dose-response Curve (AUC), which accounts for both the potency and efficacy of the compound [2].
  • Mechanism of Action Studies:
    • Cell Cycle Analysis: Flow cytometry is used to assess DNA content. Inhibition of Aurora kinases, particularly AURKB, leads to a failure in cytokinesis, resulting in cells with >4N DNA content (polyploidy) [2] [1].
    • Apoptosis Assays: Induction of programmed cell death is a key antitumor mechanism, often measured by assays like Annexin V staining [2].
    • Biomarker Analysis: On-target activity is confirmed by measuring the inhibition of histone H3 phosphorylation, a specific substrate of AURKB, via western blotting [2].
  • In Vivo Efficacy Studies: Compounds are evaluated in mouse xenograft models, where human tumors are grown in immunodeficient mice. Investigators treat the mice with the compound or a control and monitor tumor volume and animal survival over time to determine anti-tumor activity [2].

The following diagram illustrates the core mechanism of action shared by Aurora kinase inhibitors like this compound.

G Compound Aurora Kinase Inhibitor (e.g., this compound) AURKA Aurora A (AURKA) Compound->AURKA Inhibits AURKB Aurora B (AURKB) Compound->AURKB Inhibits AURKC Aurora C (AURKC) Compound->AURKC Inhibits SpindleDefect Defective spindle assembly & chromosome alignment AURKA->SpindleDefect Disrupts CytokinesisFailure Failure of cytokinesis AURKB->CytokinesisFailure Disrupts MitoticDysregulation Mitotic Dysregulation Endoreduplication Endoreduplication (Polyploidy) MitoticDysregulation->Endoreduplication SpindleDefect->MitoticDysregulation CytokinesisFailure->MitoticDysregulation CellDeath Cell Death (Apoptosis) Endoreduplication->CellDeath

Interpretation and Research Implications

The search highlights a significant challenge in drug development: promising early-stage candidates like this compound often have their development halted, and detailed data like direct head-to-head therapeutic window comparisons are rarely published.

To proceed with your comparison guide, I suggest you:

  • Check Clinical Trial Registries: Search platforms like ClinicalTrials.gov using "this compound" to find any completed Phase 1 trial results that may have been made public, which could contain crucial safety and dosing data.
  • Explore Recent Literature: Focus on newer, clinically advanced Aurora kinase inhibitors (e.g., alisertib). Their more mature clinical data will provide a clearer picture of the real-world therapeutic window for this drug class [3].

References

×

XLogP3

4.2

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

3

Exact Mass

430.0437292 Da

Monoisotopic Mass

430.0437292 Da

Heavy Atom Count

28

UNII

802IFJ0Z8X

Drug Indication

Investigated for use/treatment in solid tumors.

Pharmacology

SNS-314 inhibits Aurora kinases A, B, and C. Stopping Aurora kinases halts cellular division at the mitotoic phase of the cell cycle and proliferation in tumor cells that overexpress Aurora kinases.

Mechanism of Action

The process of cell division, or mitosis, plays a critical role in the uncontrolled proliferation that is a hallmark of cancer. During mitosis, a cell aligns duplicate copies of its DNA along a mitotic spindle and subdivides itself through a process called cytokinesis, creating two identical daughter cells. This process is often poorly regulated in cancer, leading to rapid proliferation and tissue growth. Aurora kinases (A, B, and C) play important, though differentiated, roles in mitosis. Aurora A controls the formation of the spindle assembly, while Aurora B ensures that the DNA is appropriately aligned and that cytokinesis proceeds successfully. Less is known about Aurora C, though it is thought to serve many of the same functions as Aurora B. Elevated expression of Aurora A has been detected in a high percentage of colon, breast, ovarian, gastric, and pancreatic tumors. Aurora B and C are also expressed at high levels in primary tumors. Given the central roles of all three Aurora kinases in regulating mitosis and the association between their overexpression and tumorigenesis, they are being evaluated as potential targets in cancer therapy. SNS-314 is a potent inhibitor of all 3 Aurora kinases. Cells treated with SNS-314 make additional copies of their DNA, but are unable to create functional spindle assemblies or replicate. As a result, these cells are unable to progress, and ultimately die by a variety of mechanisms. Since most normal cells are not undergoing mitosis in their normal settings, SNS-314 is expected to affect only highly proliferating tissues, particularly tumor tissues. SNS-314 is being tested in a Phase 1 trial in patients with advanced solid tumor malignancies.

Other CAS

1057249-41-8

Wikipedia

Sns-314

Dates

Last modified: 08-15-2023

Explore Compound Types